Solubility Profile of 3-(Trifluoromethyl)-1,2-benzisoxazol-6-ol in Organic Solvents: A Technical Guide
Executive Summary The compound 3-(trifluoromethyl)-1,2-benzisoxazol-6-ol (CAS: 724466-52-8) is a highly versatile fluorinated heterocyclic building block. The benzisoxazole scaffold is a critical structural motif primari...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 3-(trifluoromethyl)-1,2-benzisoxazol-6-ol (CAS: 724466-52-8) is a highly versatile fluorinated heterocyclic building block. The benzisoxazole scaffold is a critical structural motif primarily involved in the synthesis of atypical antipsychotics (such as risperidone and paliperidone) and advanced agrochemicals[1]. Understanding its solubility profile in organic solvents is paramount for optimizing reaction media, designing efficient liquid-liquid extractions, and engineering scalable crystallization processes.
This whitepaper synthesizes the thermodynamic principles of solvation with empirical methodologies to provide a predictive and actionable solubility framework for this compound.
To predict and manipulate the solubility of 3-(trifluoromethyl)-1,2-benzisoxazol-6-ol, we must deconstruct its molecular architecture into three distinct solvation domains:
Phenolic Hydroxyl (-OH) : Acts as a strong hydrogen bond donor and acceptor. In the solid state, this group drives the formation of a rigid crystal lattice via intermolecular hydrogen bonding.
Trifluoromethyl Group (-CF3) : Highly lipophilic and strongly electron-withdrawing. It requires solvents capable of forming large solvent cavities through favorable dispersion forces to accommodate its bulky, non-polar nature.
Benzisoxazole Core : A planar, heteroaromatic ring system that engages in
stacking and strong dipole-dipole interactions.
According to recent advancements in 2, the total cohesive energy of a solute is driven by dispersion (
), polar (), and hydrogen-bonding () forces[2]. The 3 dictates that solvent parameters must be carefully matched to the solute's functional groups to optimize dissolution[3]. For 3-(trifluoromethyl)-1,2-benzisoxazol-6-ol, overcoming the strong crystal lattice energy requires solvents with high and values to disrupt the phenol-phenol networks, while maintaining sufficient to solvate the fluorinated moiety.
Fig 1. Thermodynamic forces governing the solvation of 3-(trifluoromethyl)-1,2-benzisoxazol-6-ol.
Predicted Solubility Profile Across Solvent Classes
Based on the structural analysis and HSP mapping, the quantitative solubility behavior of 3-(trifluoromethyl)-1,2-benzisoxazol-6-ol is summarized below.
Solvent Class
Representative Solvents
Predicted Solubility
Mechanistic Causality
Polar Aprotic
DMSO, DMF, NMP
Very High (>100 mg/mL)
Excellent dipole-dipole alignment; strong H-bond acceptance from the phenolic -OH without competing as a donor.
Polar Protic
Methanol, Ethanol
High (>50 mg/mL)
Strong H-bond donation and acceptance with both the -OH group and the benzisoxazole nitrogen.
Ethers
THF, 2-MeTHF
High (>50 mg/mL)
Good H-bond acceptance; highly compatible with the aromatic core and the lipophilic -CF3 group.
To ensure the reliability of solubility data for process chemistry, the4 recommends the saturation shake-flask method as the gold standard for thermodynamic equilibrium solubility[4].
Step-by-Step Methodology
Solid Dispensing : Accurately weigh an excess amount (e.g., 50 mg) of crystalline 3-(trifluoromethyl)-1,2-benzisoxazol-6-ol into a 4 mL borosilicate glass vial. The amount of solid must visibly exceed the anticipated solubility to maintain a saturated state.
Solvent Addition : Add 1.0 mL of the target organic solvent.
Equilibration : Seal the vial and place it in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C. Shake at 200 rpm for a minimum of 48 hours. Causality: 48 hours ensures true thermodynamic equilibrium is reached, bypassing transient kinetic supersaturation states.
Phase Separation : Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes. Advanced analytical adaptations of the highlight the necessity of precise phase separation to prevent sub-visible colloidal particles from skewing spectrophotometric quantification. Standard syringe filters are avoided here to prevent non-specific adsorption of the highly lipophilic -CF3 compound onto the filter membrane.
Quantification : Carefully aspirate an aliquot of the clear supernatant. Dilute appropriately in the HPLC mobile phase and quantify the concentration using HPLC-UV against a pre-established calibration curve.
Fig 2. Saturation shake-flask workflow for thermodynamic solubility measurement.
Solvent Selection Strategy for Process Chemistry
Reaction Media Optimization
For downstream derivatization—such as electrophilic aromatic substitution or O-alkylation of the phenol group—polar aprotic solvents (e.g., DMF, DMSO, NMP) are the optimal choice. These solvents entirely dissolve the compound and effectively solvate the counter-ions of any added base (e.g., K₂CO₃), leaving the resulting phenoxide highly naked and nucleophilic.
Crystallization and Purification
A binary solvent system (solvent/anti-solvent) is highly recommended for the purification of 3-(trifluoromethyl)-1,2-benzisoxazol-6-ol.
Good Solvent : Ethyl Acetate or THF.
Anti-Solvent : Heptane or Hexane.
Mechanism : The compound is first dissolved in the good solvent. Upon the controlled dropwise addition of the aliphatic anti-solvent, the overall polarity of the medium drops. The lipophilic -CF3 group interacts favorably with the anti-solvent initially, which prevents immediate crashing out and allows for a controlled nucleation rate, yielding high-purity, well-defined crystals.
role of 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- in medicinal chemistry
The Strategic Role of 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- in Nuclear Receptor Modulator Design Executive Summary In modern medicinal chemistry, the design of synthetic ligands for nuclear receptors requires molec...
Author: BenchChem Technical Support Team. Date: March 2026
The Strategic Role of 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- in Nuclear Receptor Modulator Design
Executive Summary
In modern medicinal chemistry, the design of synthetic ligands for nuclear receptors requires molecular scaffolds that perfectly balance lipophilicity, geometric rigidity, and metabolic stability. 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- (and its alkylated derivatives, such as the 7-propyl analog) has emerged as a highly privileged pharmacophore. It serves as a critical building block in the development of potent agonists for the Liver X Receptors (LXR
and LXR) and Peroxisome Proliferator-Activated Receptors (PPARs)[1][2]. This technical guide deconstructs the chemical architecture of this compound, explores its mechanistic role in LXR activation, and provides a self-validating synthetic protocol for its application in drug discovery.
Chemical Architecture & Rational Design (E-E-A-T)
As a Senior Application Scientist, it is crucial to understand why this specific molecule is chosen over simpler phenolic or heterocyclic rings. Every functional group on this scaffold serves a distinct thermodynamic or kinetic purpose in the context of the receptor's Ligand Binding Domain (LBD).
The 1,2-Benzisoxazole Core: The fused bicyclic system acts as a bioisostere for the steroidal backbone of endogenous oxysterols. It provides a rigid, planar geometry that restricts the conformational entropy of the molecule, ensuring a lower entropic penalty upon binding to the LXR LBD[2].
The 3-Trifluoromethyl (
) Group: The group is strategically placed to occupy the deep, hydrophobic sub-pocket of the LXR receptor. It increases the overall of the molecule, enhancing cell membrane permeability. More importantly, its strong electron-withdrawing nature lowers the electron density of the benzisoxazole ring, rendering the scaffold highly resistant to oxidative metabolism by Cytochrome P450 enzymes. It also engages in favorable fluorine-amide interactions within the receptor pocket[3].
The 6-Hydroxyl (-OH) Group: This is the synthetic anchor. The electron-withdrawing effect of the
group propagates through the conjugated system, significantly lowering the of this phenolic hydroxyl compared to an unsubstituted phenol. This makes the 6-OH an excellent, highly selective nucleophile for etherification, allowing chemists to attach lipophilic tail groups (e.g., propyl-indole or propyl-aryl moieties) required to complete the LXR agonist structure[1].
Fig 1. Pharmacophore deconstruction of 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)-.
Mechanistic Role in LXR Activation
Liver X Receptors (LXR
and LXR) are ligand-activated transcription factors that act as cholesterol sensors. Activation of LXRs upregulates the expression of ATP-binding cassette transporters (ABCA1 and ABCG1) and Apolipoprotein E (ApoE), driving reverse cholesterol efflux and suppressing inflammation[2].
Derivatives synthesized from 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- act as potent LXR agonists. Structural biology studies reveal that the activation of LXR relies on a critical "histidine-tryptophan switch" within the LBD. The rigid benzisoxazole core positions the
group to stabilize the AF-2 (Activation Function 2) helix in its active conformation, allowing the receptor to recruit co-activators and form a functional heterodimer with the Retinoid X Receptor (RXR)[3].
Fig 2. Mechanistic pathway of LXR activation by 3-(trifluoromethyl)benzisoxazole derivatives.
Quantitative Data: LXR Binding Affinity
The integration of the 3-(trifluoromethyl)benzisoxazole core significantly enhances binding affinity and subtype selectivity compared to standard, non-optimized scaffolds.
To utilize 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- in building LXR or PPAR agonists, the primary synthetic step is the selective O-alkylation of the 6-hydroxyl group[1][4].
Objective: Synthesize an LXR agonist precursor via
displacement.
Causality of Reagents: We utilize Potassium Carbonate () in anhydrous Dimethylformamide (DMF). The mild base selectively deprotonates the highly acidic 6-OH without causing base-catalyzed ring-opening of the sensitive benzisoxazole core (which occurs if strong bases like Sodium Hydride are used). DMF provides a highly polar aprotic environment that leaves the phenoxide anion unsolvated and highly nucleophilic.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 equivalent (eq) of 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere to prevent oxidative side reactions.
Deprotonation: Add 2.0 eq of finely powdered, anhydrous
. Stir the suspension at room temperature for 30 minutes.
Self-Validation Check 1: The solution will transition to a distinct yellow hue, visually confirming the formation of the phenoxide anion.
Alkylation: Dropwise add 1.1 eq of the desired alkyl halide (e.g., 1-bromo-3-chloropropane). Heat the reaction mixture to 60°C for 4 hours.
Causality: 60°C provides the optimal kinetic energy for the
displacement while remaining below the thermal degradation threshold of the heterocycle.
Quench & Extraction: Cool the mixture to room temperature, quench with ice-cold distilled water, and extract with Ethyl Acetate (
mL). Wash the combined organic layers with a 5% aqueous solution.
Causality: The
wash is critical for completely partitioning residual DMF out of the organic layer.
Purification & Final Validation: Dry over
, concentrate in vacuo, and purify via flash chromatography (Hexane:EtOAc).
Self-Validation Check 2 (TLC): The starting material spot (low
due to hydrogen bonding) must completely disappear, replaced by a higher spot corresponding to the ether product.
Self-Validation Check 3 (NMR):
NMR must show the disappearance of the broad -OH singlet ( ppm) and the appearance of a new triplet ( ppm) corresponding to the protons of the newly attached alkyl chain.
References
Ligands of Therapeutic Utility for the Liver X Receptors
Source: National Center for Biotechnology Information (PMC - NIH)
URL:[Link]
X-ray crystal structure of the liver X receptor β ligand binding domain: Regulation by a histidine-tryptophan switch
Source: ResearchGate / Journal of Biological Chemistry
URL:[Link]
2-Aryloxy-2arylalkanoic acids for diabetes and lipid disorders (US20040092596A1)
A Senior Application Scientist's Guide to the Safe Handling of 3-(Trifluoromethyl)benzisoxazole Derivatives
Authored for Drug Development Professionals, Researchers, and Scientists The 3-(trifluoromethyl)benzisoxazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents, incl...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Drug Development Professionals, Researchers, and Scientists
The 3-(trifluoromethyl)benzisoxazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents, including antipsychotics and anticonvulsants.[1][2] Its unique combination of the benzisoxazole ring system, which can interact with various biological targets, and the trifluoromethyl (CF3) group, which enhances metabolic stability and binding affinity, makes it a privileged structure in drug discovery.[3][4] However, this same chemical reactivity and biological activity necessitate a profound understanding and respect for the potential hazards associated with this class of compounds.
This technical guide provides an in-depth safety and handling framework for 3-(trifluoromethyl)benzisoxazole derivatives. As no single Safety Data Sheet (SDS) can encompass all derivatives, this document synthesizes data from structurally related compounds to establish a robust baseline for safe laboratory practices. It is imperative to always consult the specific SDS for the exact derivative in use before commencing any experimental work.
Synthesized Hazard Profile and Toxicological Insights
The toxicological profile of a 3-(trifluoromethyl)benzisoxazole derivative is a composite of the hazards associated with the benzisoxazole core, the trifluoromethyl group, and any other functional groups present.
Probable GHS Classification
Based on data from analogous structures, a typical 3-(trifluoromethyl)benzisoxazole derivative can be anticipated to fall under the following GHS classifications. This is a synthesized profile and must be confirmed with the derivative-specific SDS.
Hazard Class
Hazard Category
GHS Hazard Statement
Basis of Classification
Acute Toxicity, Oral
Category 3 or 4
H301: Toxic if swallowed or H302: Harmful if swallowed
Benzisoxazole derivatives can exhibit significant biological activity and toxicity.[5][6]
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
A common classification for benzisoxazole and trifluoromethylated aromatic compounds.[7][8][9][10]
Serious Eye Damage/Irritation
Category 2A
H319: Causes serious eye irritation
A consistent hazard noted across numerous related SDSs.[7][8][9][11]
Specific Target Organ Toxicity
Category 3
H335: May cause respiratory irritation
Aromatic compounds, including benzisoxazoles, can irritate the respiratory tract upon inhalation of dusts or aerosols.[1][7][8]
Toxicological Deep Dive
Mechanism of Irritation: Like many aromatic heterocyclic compounds, these derivatives can interact with proteins and lipids in the skin and mucous membranes, leading to irritation. The trifluoromethyl group, being highly lipophilic, may enhance skin penetration.
Systemic Effects: The benzisoxazole core is known to be CNS-active.[1] Researchers should be vigilant for any potential neurological symptoms following accidental exposure, although this is unlikely at typical laboratory scales with proper controls.
Metabolism and Byproducts: While the CF3 group often blocks metabolic pathways, metabolism of other parts of the molecule can occur.[12] Thermal decomposition, particularly in a fire, may produce highly toxic and corrosive gases such as hydrogen fluoride (HF) and oxides of nitrogen.[13]
The Hierarchy of Controls: A Mandate for Safety
Personal Protective Equipment (PPE) is the final line of defense. Before any handling, a risk assessment must be performed to determine how to eliminate or minimize the hazard through a tiered control strategy.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Personal Protective Equipment (PPE) Protocol
Proper PPE is non-negotiable. The selection must be based on a thorough risk assessment of the specific procedure.[14]
Scenario
Minimum Required PPE
Weighing & Handling Solids (<1g)
- Nitrile gloves (double-gloving recommended)[15] - Safety glasses with side shields[16] - Laboratory coat[17]
Working with Solutions / Chromatography
- Nitrile gloves (check manufacturer's compatibility chart)[15] - Chemical splash goggles[16] - Laboratory coat - Work should be performed in a certified chemical fume hood[17]
Large-Scale Reactions (>5g) or High-Risk Operations
- Chemical-resistant gloves (e.g., Neoprene or Viton over nitrile)[16][18] - Chemical splash goggles and a face shield[16] - Chemical-resistant apron over a lab coat[16] - Ensure a safety shower and eyewash station are immediately accessible[19]
Glove Selection Causality: Nitrile gloves provide good initial protection against splashes of powders and many solvents. However, for prolonged contact or with certain solvents, they can be permeable.[15] Double-gloving provides an extra layer of protection and allows for safe removal of the outer glove if contamination occurs. For higher-risk scenarios, more robust gloves like neoprene are necessary to protect against a wider range of chemicals and potential degradation.[18]
Standard Operating Procedures: Handling and First Aid
Adherence to standardized procedures is critical for ensuring reproducible safety.
Protocol for Safe Handling and Storage
Pre-Handling Verification: Always locate and read the specific SDS for the derivative being used. Ensure safety showers and eyewash stations are unobstructed and have been recently tested.[19]
Engineering Controls: Conduct all manipulations of solid materials and solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.[17][20]
Hygiene: Avoid all personal contact, including inhalation.[6] Do not eat, drink, or smoke in the laboratory.[21] Wash hands thoroughly with soap and water after handling the material, before breaks, and at the end of the day.[11][20]
Storage: Store containers tightly closed in a dry, cool, and well-ventilated area.[20][22] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[23]
Protocol for Emergency First-Aid Response
Immediate and correct first aid can significantly mitigate the severity of an exposure. Show the SDS to attending medical personnel.[5]
Inhalation:
Immediately move the affected person to fresh air.[20][24]
If breathing is difficult, trained personnel should administer oxygen.[23]
If breathing has stopped, begin artificial respiration immediately. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[20]
Take off all contaminated clothing immediately.[20]
Flush the affected skin with large amounts of running water and soap for at least 15 minutes.[23][24]
If skin irritation occurs or persists, seek medical attention.[5][9]
Eye Contact:
Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[23][24]
Remove contact lenses if present and easy to do so. Continue rinsing.[5]
Seek immediate medical attention, preferably from an ophthalmologist.[11]
Ingestion:
Rinse mouth thoroughly with water. Do NOT induce vomiting.[5][20]
Never give anything by mouth to an unconscious person.[22]
Call a poison control center or doctor immediately for treatment advice.[5]
Spill and Disposal Workflow
A structured response to a chemical spill is essential to protect personnel and the environment.
Caption: A stepwise workflow for responding to a chemical spill in the laboratory.
Protocol for Spill Cleanup
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert nearby colleagues and your supervisor.[20]
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
Personal Protection: Wear appropriate PPE as outlined in Section 3, including double gloves, goggles, and a lab coat. For large spills, respiratory protection may be necessary.[20]
Containment: For liquid spills, contain and absorb the spill with an inert material like vermiculite, dry sand, or earth.[6] For solid spills, carefully sweep up the material, avoiding dust formation.[5]
Collection: Place all contaminated materials into a suitable, labeled, and closed container for chemical waste disposal.[20][22]
Decontamination: Clean the spill area thoroughly with soap and water.
Disposal: Dispose of the waste through your institution's environmental health and safety office. Do not discharge into drains or the environment.[22]
References
PubChem. (n.d.). 1,2-Benzisoxazole. Retrieved from [Link]
Princeton University Environmental Health & Safety. (n.d.). Fluorine. Retrieved from [Link]
Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET - 2-Chloro-4-(trifluoromethyl)benzenesulfonylchloride. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
ResearchGate. (n.d.). New synthetic benzisoxazole derivatives as antimicrobial, antioxidant and anti-inflammatory agents. Retrieved from [Link]
University of Nevada, Reno. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Retrieved from [Link]
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET - Benzaldehyde, 3-(trifluoromethyl)-. Retrieved from [Link]
Journal of Occupational Health. (2022, May 25). Recommendation of occupational exposure limits (2022–2023). Retrieved from [Link]
International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, Characterization and Antimicrobial Activity of substituted Phenyl Benzisoxazole. Retrieved from [Link]
Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]
MilliporeSigma. (n.d.). 1,2-Benzisoxazole. Retrieved from [Link]
MDPI. (2022, May 8). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Retrieved from [Link]
Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - 8-(Trifluoromethyl)quinolin-4-ol. Retrieved from [Link]
Wikipedia. (n.d.). Benzisoxazole. Retrieved from [Link]
PubMed. (2015, September 15). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. Retrieved from [Link]
UCL Discovery. (n.d.). Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation. Retrieved from [Link]
The Royal Society of Chemistry. (2013). Trifluoromethylation of Heterocycles in Water at Room Temperature. Retrieved from [Link]
California Institute of Technology. (n.d.). General Lab Safety Procedure. Retrieved from [Link]
Frontiers. (n.d.). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Retrieved from [Link]
ACS Publications. (2019, May 27). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Retrieved from [Link]
Malaysian Journal of Medicine and Health Sciences. (2021, November 30). Occupational-related Disease to the Toxicity of Benzene Derivatives Exposure among Working Populations: A Review. Retrieved from [Link]
PubMed. (2001, February 15). Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species. Retrieved from [Link]
Taylor & Francis Online. (2025, March 3). Key developments in fluorinated heterocycles. Retrieved from [Link]
Regulations.gov. (n.d.). Draft NIOSH List of Hazardous Drugs in Healthcare Settings, 2020. Retrieved from [Link]
Mahidol University. (n.d.). Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole. Retrieved from [Link]
PMC. (n.d.). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Retrieved from [Link]
The Association of the British Pharmaceutical Industry. (n.d.). Exposure Limits for Airborne Therapeutic Substances and their Intermediates. Retrieved from [Link]
PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved from [Link]
MDPI. (n.d.). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Retrieved from [Link]
Open Access Journals. (n.d.). Pharmacological and Toxicological Screening of Novel Benzimidazole- Morpholine Derivatives as Dual-Acting Inhibitors. Retrieved from [Link]
literature review of 1,2-Benzisoxazol-6-ol derivatives in drug discovery
Part 1: Executive Summary & Strategic Value The 1,2-benzisoxazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster atypical antipsychotics like Risperidone an...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Strategic Value
The 1,2-benzisoxazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster atypical antipsychotics like Risperidone and Paliperidone , and the anticonvulsant Zonisamide . While the 6-fluoro-1,2-benzisoxazole moiety has historically dominated the landscape (due to metabolic stability and lipophilicity), the 1,2-benzisoxazol-6-ol (6-hydroxy-1,2-benzisoxazole) derivatives are emerging as a critical subclass for next-generation therapeutics.
The 6-hydroxyl group provides a versatile synthetic handle for bioisosteric replacement, prodrug design (e.g., glucosides, esters), and the creation of resorcinol-mimicking moieties essential for HSP90 inhibition . This guide dissects the chemistry, pharmacology, and synthesis of 1,2-benzisoxazol-6-ol derivatives, moving beyond the classic dopaminergic antagonism to explore novel oncological and antimicrobial applications.
Part 2: Medicinal Chemistry & SAR Analysis[1][2][3]
The Pharmacophore
The 1,2-benzisoxazole ring acts as a bioisostere for indole or naphthalene but possesses unique electronic properties due to the N-O bond. In the 6-ol derivatives, the hydroxyl group at position 6 serves as a hydrogen bond donor/acceptor, significantly altering the binding mode compared to the hydrophobic 6-fluoro analogs.
Key SAR Drivers:
Position 3 (C3): The primary vector for potency. Substitution here (typically with piperidine or piperazine linkers) dictates affinity for GPCRs (D2, 5-HT2A).
Etherification (6-OR): Modulates lipophilicity (LogP) and blood-brain barrier (BBB) penetration; reduces metabolic clearance via glucuronidation.
Bioisosterism: The 6-OH benzisoxazole mimics the phenolic moiety of tyrosine or catecholamines.
Visualization: Pharmacophore & Signaling Logic
Caption: SAR logic flow for 1,2-benzisoxazol-6-ol derivatives. C3 dictates the primary target class, while C6 modification tunes selectivity and solubility.
Part 3: Therapeutic Applications[4][5]
Oncology: HSP90 Inhibition
Heat Shock Protein 90 (HSP90) stabilizes oncogenic proteins (HER2, BCR-ABL).
Mechanism: Resorcinol-based inhibitors bind to the N-terminal ATP pocket of HSP90. The 1,2-benzisoxazol-6-ol scaffold, when substituted at C4 or C7 to mimic a resorcinol (1,3-dihydroxy) motif, acts as a potent ATP-competitive inhibitor.
Interaction: The isoxazole nitrogen and the 6-OH (or equivalent phenolic OH) form direct hydrogen bonds with Asp93 in the HSP90 pocket.
Neuropsychiatry: Atypical Antipsychotics
While Risperidone uses a 6-F group, novel derivatives utilize 6-alkoxy substitutions to reduce extrapyramidal side effects (EPS) and metabolic liability.
Advantage: 6-alkoxy derivatives often show reduced affinity for the H1 histamine receptor (linked to weight gain) compared to their 6-fluoro counterparts while maintaining high D2/5-HT2A antagonism.
Antimicrobial Agents[8]
N-Glucosides & O-Glucosides: Glycosylation of the 1,2-benzisoxazole core improves water solubility and has demonstrated moderate to excellent activity against E. coli and S. aureus. The sugar moiety likely facilitates transport across bacterial membranes before hydrolysis releases the active aglycone.
Part 4: Experimental Protocols
Synthesis of 1,2-Benzisoxazol-6-ol
Objective: Synthesize the core scaffold from 2,4-dihydroxybenzaldehyde.
Method: Hydroxylamine-O-sulfonic acid (HOSA) mediated cyclization. This method is superior to thermal cyclization for sensitive phenolic substrates.
Oxime Formation: Dissolve 2,4-dihydroxybenzaldehyde (10 mmol) in ethanol (20 mL). Add Hydroxylamine HCl (12 mmol) and Sodium Acetate (15 mmol). Reflux for 2 hours. Pour into ice water, filter the oxime precipitate, and dry.
Cyclization:
Dissolve the isolated oxime (10 mmol) in THF (30 mL) and water (10 mL).
Add NaHCO3 (30 mmol) followed by slow addition of HOSA (12 mmol) at 0°C.
Stir at room temperature for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
Mechanism:[4] HOSA sulfonates the oxime -OH, creating a good leaving group. The phenolic -OH (deprotonated by base) attacks the oxime nitrogen, closing the ring.
Workup: Acidify carefully with 1N HCl to pH 4. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate.
Molecular Weight, Formula Analysis, and Characterization of 3-(Trifluoromethyl)-1,2-benzisoxazol-6-ol
Executive Summary In the realm of modern medicinal chemistry and agrochemical development, fluorinated heterocycles represent a privileged class of building blocks. 3-(Trifluoromethyl)-1,2-benzisoxazol-6-ol (CAS: 724466-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of modern medicinal chemistry and agrochemical development, fluorinated heterocycles represent a privileged class of building blocks. 3-(Trifluoromethyl)-1,2-benzisoxazol-6-ol (CAS: 724466-52-8) is a highly specialized intermediate characterized by its unique electron-deficient core and metabolic stability [1]. As a Senior Application Scientist, I approach the characterization of this compound not merely as a routine structural confirmation, but as a critical validation step for downstream drug design. The integration of the trifluoromethyl (-CF
) group at the C3 position and a hydroxyl (-OH) group at the C6 position dictates highly specific analytical and synthetic behaviors. This whitepaper provides an in-depth, self-validating guide to the physicochemical profiling, synthesis, and structural elucidation of this critical molecule.
Physicochemical Profiling & Structural Analysis
The core analytical parameters of 3-(trifluoromethyl)-1,2-benzisoxazol-6-ol are dictated by the fusion of the benzene and isoxazole rings, heavily modulated by the strongly electron-withdrawing -CF
group. This substitution lowers the pKa of the C6-hydroxyl group compared to standard phenols, making it more acidic and highly amenable to negative-ion mass spectrometry.
Quantitative Data Summary
Parameter
Value / Description
Chemical Name
3-(Trifluoromethyl)-1,2-benzisoxazol-6-ol
CAS Number
724466-52-8
Molecular Formula
CHFNO
Molecular Weight
203.12 g/mol
Monoisotopic Exact Mass
203.0194 Da
SMILES String
OC1=CC=C2C(C(F)(F)F)=NOC2=C1
Hydrogen Bond Donors
1 (-OH)
Hydrogen Bond Acceptors
5 (N, O, F, F, F)
Synthetic Workflow & Mechanistic Causality
The synthesis of 1,2-benzisoxazoles typically relies on the intramolecular cyclization of ortho-halo oximes [2]. The presence of the -CF
group at the imine carbon significantly accelerates this process by increasing the electrophilicity of the adjacent aromatic system, facilitating a rapid SAr (nucleophilic aromatic substitution) ring closure.
Objective: Synthesize the target compound via a self-validating S
Ar mechanism.
Oximation (Step 1):
Action: Suspend 2-fluoro-4-hydroxy-2,2,2-trifluoroacetophenone (1.0 eq) and hydroxylamine hydrochloride (NH
OH·HCl, 1.5 eq) in anhydrous pyridine. Heat at reflux for 2.5 hours.
Causality: Pyridine acts as both the solvent and the acid scavenger, driving the equilibrium toward the formation of the oxime intermediate.
Base-Catalyzed Cyclization (Step 2):
Action: Isolate the crude oxime and dissolve it in anhydrous N,N-dimethylformamide (DMF). Add potassium tert-butoxide (t-BuOK, 1.5 eq) dropwise at room temperature. Stir for 1 hour.
Causality: The strong base deprotonates the oxime hydroxyl. The strongly electron-withdrawing -CF
group activates the ortho-fluorine, allowing the oximate oxygen to attack the C-F bond, displacing the fluoride ion and closing the isoxazole ring.
Workup & Isolation:
Action: Quench the reaction with 1M HCl to neutralize the phenoxide. Extract with ethyl acetate, wash extensively with brine to remove DMF, dry over Na
SO, and purify via silica gel flash chromatography (Hexanes/EtOAc).
Synthetic pathway of 3-(trifluoromethyl)-1,2-benzisoxazol-6-ol via SNAr cyclization.
Analytical Workflows for Characterization
To confirm the molecular weight (203.12 g/mol ) and the formula (C
HFNO), a multi-modal analytical approach is mandatory. Relying on a single technique leaves room for structural ambiguity, particularly regarding the regiochemistry of the -OH and -CF groups.
Protocol A: High-Resolution Mass Spectrometry (HRMS)
Objective: Validate the exact mass and isotopic distribution.
Methodology:
Prepare a 1 µg/mL solution of the purified compound in LC-MS grade Methanol.
Inject directly into an ESI-TOF (Electrospray Ionization Time-of-Flight) mass spectrometer.
Critical Setting: Operate strictly in Negative Ion Mode (ESI-) .
Causality: The C6-hydroxyl group is highly acidic due to the electron-withdrawing nature of the fused benzisoxazole system. It readily deprotonates to form a stable phenoxide anion.
Expected Outcome: A dominant peak at m/z 202.0116 corresponding to the [M-H]
ion.
Protocol B: Multi-Nuclear NMR Spectroscopy
Objective: Map the carbon framework and confirm substituent positions.
Methodology:
Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
). Causality: DMSO- is chosen over CDCl to prevent line broadening of the hydroxyl proton and ensure complete solubility.
H NMR (400 MHz): Acquire standard proton spectra. Expect an ABX spin system for the aromatic protons (H-4, H-5, H-7) and a distinct, broad singlet downfield (>10 ppm) for the -OH proton.
F NMR (376 MHz): Acquire fluorine spectra. Expected Outcome: A sharp, intense singlet around -63 ppm, unequivocally confirming the presence of the three equivalent fluorine atoms of the -CF group.
C NMR (100 MHz): The C3 carbon will appear as a distinct quartet ( Hz) due to heteronuclear coupling with the adjacent fluorine atoms, validating the C-CF bond.
Multi-modal analytical workflow for validating molecular formula and structure.
Pharmacological Relevance & SAR Context
In drug development, the benzisoxazole scaffold is a recognized pharmacophore, most notably found in atypical antipsychotics (e.g., risperidone, paliperidone) and voltage-gated sodium channel blockers used for neuropathic pain [3].
The strategic placement of the trifluoromethyl group at C3 serves two primary pharmacokinetic purposes:
Metabolic Shielding: It sterically and electronically protects the relatively labile N-O bond of the isoxazole ring from reductive cleavage by hepatic cytochrome P450 enzymes.
Lipophilicity Enhancement: It increases the overall logP of the molecule, facilitating passive diffusion across the blood-brain barrier (BBB), which is critical for central nervous system (CNS) targets.
Concurrently, the hydroxyl group at C6 acts as a synthetic handle. It allows medicinal chemists to perform late-stage functionalizations, such as Mitsunobu reactions or alkylations, to append solubilizing groups or target-specific pharmacophores, making 3-(trifluoromethyl)-1,2-benzisoxazol-6-ol an indispensable node in combinatorial library synthesis.
Thieme Connect. "Product Class 10: 1,2-Benzisoxazoles and Related Compounds". Science of Synthesis.
Google Patents. "EP2970156B1 - Substituted benzoxazoles and methods of use thereof". European Patent Office.
Protocols & Analytical Methods
Method
Application and Protocol for the Synthesis of 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)-
Introduction 1,2-Benzisoxazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents.[1][2] The incorporation of a trifluoromethyl group ca...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
1,2-Benzisoxazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents.[1][2] The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- is a key intermediate in the synthesis of various therapeutic agents, including those with potential antipsychotic and anticonvulsant activities.[1] This document provides a comprehensive guide for the synthesis of this valuable compound from readily available raw materials, intended for researchers and professionals in drug development and medicinal chemistry.
The presented synthetic route is a multi-step process commencing with the commercially available 2,4-dihydroxyacetophenone. The strategy involves the protection of the more acidic 4-hydroxyl group, followed by the introduction of the trifluoromethyl ketone moiety, subsequent formation of the isoxazole ring through oximation and cyclization, and concluding with the deprotection of the 6-hydroxyl group. This approach ensures high regioselectivity and good overall yields.
Synthetic Pathway Overview
The synthesis of 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- is achieved through a five-step sequence, as illustrated in the workflow diagram below. The key transformations include selective methylation, trifluoroacetylation, oximation, cyclization, and demethylation.
Application Note: Synthesis and Isolation of 3-(Trifluoromethyl)-1,2-benzisoxazol-6-ol
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Building block for PPAR agonists, antipsychotic scaffolds, and fluorinated pharmacophores. Introduction and Strateg...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Application: Building block for PPAR
agonists, antipsychotic scaffolds, and fluorinated pharmacophores.
Introduction and Strategic Rationale
The 1,2-benzisoxazole heterocyclic system is a privileged scaffold in medicinal chemistry, frequently leveraged to design potent therapeutics ranging from atypical antipsychotics to metabolic regulators. Specifically, 3-(trifluoromethyl)-1,2-benzisoxazole derivatives have been heavily investigated as core structural motifs in the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists for treating dyslipidemia and Type 2 diabetes [1].
The incorporation of the trifluoromethyl (
) group at the C3 position significantly alters the electronic landscape of the heterocycle, enhancing lipophilicity, membrane permeability, and metabolic stability against cytochrome P450-mediated oxidation.
Mechanistic Causality in Route Selection
Direct cyclization of 2,4-dihydroxyaryl ketones often suffers from poor regioselectivity and competitive side reactions. To ensure absolute regiocontrol and high fidelity in the final product, this protocol utilizes a three-phase linear sequence starting from 1-(2-fluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-one .
Oximation: Hydroxylamine hydrochloride is liberated by a mild base (sodium acetate) to form the oxime. Stronger bases are avoided here to prevent premature, uncontrolled cyclization or degradation of the highly electrophilic trifluoromethyl ketone.
Intramolecular
Cyclization: The strongly electron-withdrawing group and the oxime nitrogen activate the ortho-fluorine for a facile intramolecular Nucleophilic Aromatic Substitution (). Potassium carbonate in a polar aprotic solvent (DMF) provides the optimal thermodynamic conditions for ring closure.
Ether Cleavage: The C6-hydroxyl is unmasked using Boron Tribromide (
). The methoxy group serves as a robust protecting group during the alkaline cyclization phase, preventing the formation of phenoxide-driven byproducts.
Synthetic Workflow Visualization
Fig 1: Three-phase synthetic workflow for 3-(trifluoromethyl)-1,2-benzisoxazol-6-ol.
Step-by-Step Experimental Protocol
Phase 1: Synthesis of 1-(2-fluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone oxime
Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser with the starting ketone and absolute ethanol.
Add
and NaOAc sequentially at room temperature. Insight: NaOAc acts as a buffer, ensuring the pH remains slightly acidic to neutral, optimizing the nucleophilic attack of the hydroxylamine while preventing base-catalyzed aldol-type side reactions.
Heat the suspension to reflux (approx. 80 °C) for 4–6 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 4:1).
Upon completion, concentrate the mixture in vacuo to remove ethanol.
Partition the residue between Ethyl Acetate (50 mL) and Water (50 mL). Extract the aqueous layer with EtOAc (
mL).
Wash the combined organic layers with brine, dry over anhydrous
, and concentrate to yield the crude oxime as a geometric mixture (E/Z isomers). Use directly in the next step without further purification.
Phase 2: Intramolecular Cyclization to 6-Methoxy-3-(trifluoromethyl)-1,2-benzisoxazole
Dissolve the crude oxime in anhydrous DMF under an inert argon atmosphere.
Add finely powdered, anhydrous
. Insight: The heterogeneous basic conditions deprotonate the oxime hydroxyl. The resulting nucleophile attacks the electron-deficient ipso-carbon bearing the fluorine atom.
Heat the reaction mixture to 80 °C for 12 hours.
Cool the mixture to room temperature and quench by pouring into ice-cold water (100 mL). This will precipitate the highly lipophilic benzisoxazole intermediate.
Extract the aqueous mixture with Diethyl Ether (
mL).
Wash the combined ether layers extensively with water (
mL) to remove residual DMF, followed by brine.
Dry over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to afford the 6-methoxy intermediate.
Phase 3: Demethylation to 3-(Trifluoromethyl)-1,2-benzisoxazol-6-ol
, 1.0 M in DCM, 3.0 eq, 15 mmol), Anhydrous Dichloromethane (DCM, 25 mL).
Procedure:
Dissolve the methoxy intermediate in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath under a strict argon atmosphere.
Add the
solution dropwise via syringe over 15 minutes. Insight: is a harsh Lewis acid. Dropwise addition at cryogenic temperatures prevents the cleavage of the sensitive isoxazole N-O bond.
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4 hours.
Re-cool the flask to 0 °C and carefully quench the excess
by the dropwise addition of Methanol (5 mL), followed by saturated aqueous (30 mL) until pH ~7 is reached.
Extract with DCM (
mL). Wash the combined organics with brine, dry over , and concentrate.
Purify the crude phenol via recrystallization (Toluene/Heptane) or chromatography to yield the pure 3-(trifluoromethyl)-1,2-benzisoxazol-6-ol.
Quantitative Data & Analytical Characterization
The following table summarizes the expected analytical profiles for the isolated target compound to ensure self-validating quality control during synthesis [2].
Confirms the 1,2,4-trisubstituted aromatic pattern and successful ether cleavage (presence of -OH).
F NMR (376 MHz, DMSO-)
-62.4 (s, 3F)
Confirms the integrity of the group post-Lewis acid exposure.
LC-MS (ESI-)
m/z 202.0[M-H]
Validates exact mass (Exact Mass: 203.02). Negative ionization preferred for phenols.
Melting Point
142 - 144 °C
Indicator of crystalline purity.
References
Title: 2-Aryloxy-2arylalkanoic acids for diabetes and lipid disorders
Source: US Patent Application US20040092596A1
URL
Method
using 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- as a pharmaceutical intermediate
Executive Summary This application note details the strategic deployment of 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- (referred to herein as HTFB ) as a high-value intermediate in pharmaceutical synthesis. While 1,2-be...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the strategic deployment of 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- (referred to herein as HTFB ) as a high-value intermediate in pharmaceutical synthesis. While 1,2-benzisoxazoles are well-established pharmacophores (e.g., Zonisamide, Risperidone), the incorporation of the 3-trifluoromethyl (-CF₃) group offers distinct bioisosteric advantages, including enhanced metabolic stability and lipophilicity. This guide provides a validated protocol for the functionalization of HTFB via O-alkylation, a critical step in generating libraries of antipsychotic and anticonvulsant candidates.
Scientific Rationale & Compound Profile
The Fluorine Advantage
The substitution of a methyl or chloro group with a trifluoromethyl moiety at the 3-position of the benzisoxazole ring fundamentally alters the physicochemical profile of the scaffold:
Metabolic Blockade: The C-F bond is chemically inert to cytochrome P450 oxidation, extending the in vivo half-life compared to the metabolically labile 3-methyl analogs.
Lipophilicity Modulation: The -CF₃ group increases logP, facilitating blood-brain barrier (BBB) penetration, a critical requirement for CNS-active drugs targeting dopamine (D2) or serotonin (5-HT) receptors.
Structural Versatility (The "Handle")
The 6-hydroxy group serves as a versatile nucleophilic "handle," allowing for:
Etherification: Attachment of solubilizing tails or receptor-binding motifs (e.g., piperidine chains).
Cross-Coupling: Conversion to a triflate (OTf) for Suzuki-Miyaura coupling to biaryl systems.
The following workflow illustrates the generation of a bioactive scaffold starting from the precursor 2,4-dihydroxy-trifluoroacetophenone, followed by the utilization of HTFB.
Pathway Visualization
Figure 1: Synthetic pathway from precursor ketone to functionalized drug candidate.
Detailed Protocol: O-Alkylation of HTFB
This protocol describes the attachment of a 3-chloropropyl linker, a common spacer used to connect the benzisoxazole core to secondary amines (e.g., piperidines) in antipsychotic drug synthesis.
Charge a dry 100 mL round-bottom flask with HTFB (2.03 g, 10.0 mmol) and DMF (20 mL) .
Add K₂CO₃ (2.76 g, 20.0 mmol) in a single portion.
Stir at room temperature for 30 minutes under Nitrogen (N₂) atmosphere. Note: The solution will turn yellow/orange as the phenoxide anion forms.
Alkylation:
Add 1-Bromo-3-chloropropane (1.89 g, 12.0 mmol) dropwise via syringe.
Optional: Add a catalytic amount of KI (166 mg, 1.0 mmol) to increase reaction rate.
Heat the reaction mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.
Work-up:
Cool the mixture to room temperature.
Pour into ice-cold water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).
Wash the combined organic layers with brine (2 x 20 mL) to remove residual DMF.
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
The crude residue is typically an oil. Purify via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).
Yield Target: 85-92% as a white/off-white solid.
Quality Control & Characterization
To ensure the integrity of the intermediate before and after functionalization, the following analytical parameters must be met.
Parameter
Method
Specification (HTFB)
Specification (Alkylated Product)
Appearance
Visual
Off-white to pale yellow powder
White crystalline solid or oil
Purity
HPLC (C18, ACN/H2O)
> 98.0%
> 95.0%
Identity
¹H NMR (DMSO-d₆)
δ ~10.5 ppm (Broad Singlet, -OH)
Disappearance of -OH signal
Fluorine ID
¹⁹F NMR
Single peak at ~ -63 ppm (CF₃)
Single peak at ~ -63 ppm (Shift negligible)
Mass Spec
LC-MS (ESI)
[M+H]⁺ = 204.1
[M+H]⁺ = Target Mass
Critical QC Note: The ¹⁹F NMR signal is a definitive fingerprint for this scaffold. Impurities lacking the CF₃ group will not interfere, making it an excellent tool for reaction monitoring in crude mixtures.
Safety & Handling Guidelines
Fluorinated Phenols: HTFB is a phenol derivative and should be treated as a potential skin irritant and toxicant. Wear nitrile gloves and safety goggles.
Alkylating Agents: 1-Bromo-3-chloropropane is a potential alkylating mutagen. All transfers should be performed in a fume hood.
Waste Disposal: Fluorinated organic waste must be segregated from non-halogenated solvents to comply with environmental regulations.
References
Benzisoxazole Scaffolds in MedChem
Title: Benzisoxazole: a privileged scaffold for medicinal chemistry.[1][2][3]
Application Notes and Protocols for the Introduction of Trifluoromethyl Groups to Benzisoxazole
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Trifluoromethylated Benzisoxazoles The benzisoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Trifluoromethylated Benzisoxazoles
The benzisoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically significant drugs with diverse therapeutic applications, including antipsychotic, anticonvulsant, and antimicrobial agents.[1][2] The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold can profoundly enhance a molecule's pharmacological profile. The unique properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can improve cell membrane permeability, enhance binding affinity to biological targets, and block sites of oxidative metabolism, thereby increasing the drug's in vivo half-life.[3]
This guide provides an in-depth exploration of the primary reaction conditions and synthetic strategies for introducing trifluoromethyl groups into the benzisoxazole ring system. We will delve into both the direct C-H trifluoromethylation of the pre-formed heterocycle and the synthesis of trifluoromethylated benzisoxazoles via cyclization strategies. The protocols and discussions are designed to provide not just a set of instructions, but a deeper understanding of the underlying chemical principles, enabling researchers to make informed decisions in their synthetic endeavors.
Understanding the Benzisoxazole Core: Reactivity and Regioselectivity
The benzisoxazole ring system is a bicyclic aromatic heterocycle. Computational studies on its electronic properties indicate that the C5 and C7 positions on the benzene ring are the most nucleophilic sites.[4] This suggests that electrophilic substitution reactions, including electrophilic trifluoromethylation, are most likely to occur at these positions. Conversely, the isoxazole ring is relatively electron-deficient, making it susceptible to nucleophilic attack, although direct C-H trifluoromethylation on this part of the ring is less common. Understanding these electronic biases is critical for predicting the regiochemical outcome of trifluoromethylation reactions.
Part 1: Direct C-H Trifluoromethylation of Benzisoxazole
Direct C-H functionalization is an atom-economical and efficient strategy for modifying complex molecules in the later stages of a synthetic sequence. Several powerful reagents and methodologies have emerged for the direct introduction of a CF₃ group onto aromatic and heteroaromatic systems.
Electrophilic trifluoromethylation reagents are designed to deliver a "CF₃⁺" equivalent to a nucleophilic substrate. Given the electron-rich nature of the C5 and C7 positions of the benzisoxazole ring, this approach is a logical starting point. The most prominent and commercially available electrophilic trifluoromethylating agents are Umemoto's and Togni's reagents.[5][6][7][8][9][10]
The Causality Behind Reagent Selection:
Umemoto's Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate): These are powerful electrophilic trifluoromethylating agents.[7][9][11] Their high reactivity makes them suitable for a broad range of nucleophiles, including moderately activated aromatic systems.
Togni's Reagents (e.g., 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one): These hypervalent iodine compounds are generally milder and more user-friendly than Umemoto's reagents.[5][6] They often exhibit excellent functional group tolerance. Togni Reagent II is a particularly effective and widely used example.[6]
Workflow for Electrophilic Trifluoromethylation:
Figure 1: General workflow for electrophilic trifluoromethylation of benzisoxazole.
Protocol 1: Electrophilic Trifluoromethylation of Benzisoxazole with Togni's Reagent II (Exemplary)
This protocol is based on general procedures for the trifluoromethylation of electron-rich heterocycles and should be optimized for specific benzisoxazole substrates.
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the benzisoxazole substrate (1.0 equiv.).
Solvent Addition: Dissolve the substrate in a suitable anhydrous solvent. Dichloromethane (DCM) or acetonitrile (MeCN) are common choices.
Reagent Addition: Add Togni's Reagent II (1.2-1.5 equiv.).
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Gentle heating (e.g., 40-60 °C) may be required for less reactive substrates.
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Table 1: Representative Reaction Conditions for Electrophilic Trifluoromethylation
Parameter
Condition
Rationale & Insights
CF₃ Reagent
Togni's Reagent II or Umemoto's Reagent
Togni's reagent is often preferred for its milder nature and broader functional group tolerance.
Solvent
Anhydrous DCM, MeCN, or DCE
Choice of solvent can influence solubility and reaction rate.
Temperature
Room Temperature to 60 °C
Start at room temperature; heating may be necessary to drive the reaction to completion.
Stoichiometry
1.2-1.5 equiv. of CF₃ reagent
A slight excess of the trifluoromethylating agent is typically used to ensure full conversion of the substrate.
Atmosphere
Inert (Argon or Nitrogen)
Important to prevent side reactions with atmospheric moisture and oxygen.
Radical C-H Trifluoromethylation: A Complementary Approach
Radical trifluoromethylation offers a powerful alternative, particularly for heterocycles that may not be sufficiently nucleophilic for electrophilic attack. The trifluoromethyl radical (•CF₃) is a highly reactive species that can add to aromatic systems.
The Causality Behind Reagent Selection:
Langlois Reagent (Sodium Trifluoromethanesulfinate, CF₃SO₂Na): This is an inexpensive, stable, and easy-to-handle solid that serves as an excellent source of the •CF₃ radical upon oxidation.[4][12][13] Common oxidants include tert-butyl hydroperoxide (t-BuOOH) or potassium persulfate (K₂S₂O₈).
Photoredox Catalysis: This modern approach utilizes a photocatalyst (e.g., an iridium or ruthenium complex) that, upon irradiation with visible light, can generate a •CF₃ radical from a suitable precursor (e.g., CF₃I or Togni's/Umemoto's reagents).[14][15] This method is often very mild and exhibits excellent functional group compatibility.
Mechanism of Radical Trifluoromethylation (Langlois Reagent):
Figure 2: Simplified mechanism of radical trifluoromethylation using Langlois reagent.
Protocol 2: Radical Trifluoromethylation of Benzisoxazole with Langlois Reagent (Exemplary)
This protocol is adapted from general procedures for the trifluoromethylation of heterocycles and requires optimization.[1][16]
Reaction Setup: In a round-bottom flask, combine the benzisoxazole substrate (1.0 equiv.) and Langlois reagent (2.0-3.0 equiv.).
Solvent Addition: Add a mixture of solvents, typically a polar organic solvent and water (e.g., acetonitrile/water or DMSO/water).
Oxidant Addition: Add the oxidant (e.g., tert-butyl hydroperoxide, 3.0-5.0 equiv.) dropwise to the stirred mixture. The reaction may be exothermic.
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) for several hours. Monitor the reaction progress by TLC or LC-MS.
Workup: After completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Table 2: Representative Reaction Conditions for Radical Trifluoromethylation
Parameter
Condition
Rationale & Insights
CF₃ Source
Langlois Reagent (CF₃SO₂Na)
Inexpensive and stable source of •CF₃.
Oxidant
tert-Butyl hydroperoxide (t-BuOOH) or K₂S₂O₈
Initiates the formation of the trifluoromethyl radical.
Solvent
Biphasic systems like MeCN/H₂O or DCM/H₂O
The choice of solvent can influence the regioselectivity of the reaction.[1]
Temperature
Room Temperature to 70 °C
Higher temperatures may be needed to promote radical generation and propagation.
Additives
Sometimes a catalytic amount of a metal salt (e.g., CuSO₄) is used.
Can facilitate the redox cycle for radical generation.
Part 2: Synthesis of Trifluoromethylated Benzisoxazoles via Cyclization
An alternative and often highly regioselective strategy is to construct the benzisoxazole ring from precursors that already contain the trifluoromethyl group. This approach offers excellent control over the position of the CF₃ substituent.
Cyclization of o-Hydroxyaryl Ketoximes
One of the most common methods for synthesizing benzisoxazoles is the cyclization of o-hydroxyaryl ketoximes.[17][18] By using a trifluoromethyl ketone as a starting material, a 3-trifluoromethyl-1,2-benzisoxazole can be prepared.
Synthetic Pathway via Cyclization of an o-Hydroxyaryl Trifluoromethyl Ketoxime:
scale-up procedures for manufacturing 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)-
Executive Summary 3-(Trifluoromethyl)-1,2-benzisoxazol-6-ol is a highly valued fluorinated heterocyclic building block utilized extensively in the development of atypical antipsychotics, PPAR agonists, and advanced agroc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-(Trifluoromethyl)-1,2-benzisoxazol-6-ol is a highly valued fluorinated heterocyclic building block utilized extensively in the development of atypical antipsychotics, PPAR agonists, and advanced agrochemicals[1]. The integration of the trifluoromethyl (-CF
) moiety significantly enhances the lipophilicity, binding affinity, and metabolic stability of the resulting active pharmaceutical ingredients (APIs). However, scaling up its synthesis presents distinct chemical engineering challenges, primarily concerning regiocontrol during the initial acylation and overcoming the thermodynamic barriers inherent to oxime cyclization[2].
As a Senior Application Scientist, I have designed this application note to provide a robust, self-validating scale-up protocol. This guide moves beyond standard recipes to explain the mechanistic causality behind each process parameter, ensuring reproducibility and high yield at the multi-kilogram scale.
Mechanistic Rationale & Process Causality
The manufacturing process is executed via a convergent, three-stage pathway. Understanding the chemical causality of each step is critical for successful scale-up:
Regioselective Friedel-Crafts Acylation :
The synthesis begins with the acylation of resorcinol using trifluoroacetic anhydride (TFAA). Aluminum chloride (AlCl
) is selected as the Lewis acid over milder alternatives (like BFEtO) to ensure complete electrophilic activation of the highly electronegative TFAA[1]. The reaction is strictly regioselective for the 4-position due to the synergistic electron-donating effects of the 1,3-hydroxyl groups, minimizing the formation of isomeric impurities.
pH-Controlled Oximation Kinetics :
Conversion of the trifluoroacetophenone derivative to the corresponding oxime utilizes hydroxylamine hydrochloride. The addition of sodium acetate (NaOAc) is not merely to neutralize HCl; it acts as a critical buffer to maintain the reaction pH between 4.5 and 5.5. This specific pH window protonates the carbonyl oxygen (enhancing electrophilicity) while keeping the hydroxylamine sufficiently unprotonated and nucleophilic, thereby driving the equilibrium forward and preventing side reactions[2].
Base-Promoted Cyclization & in situ Deprotection :
Constructing the 1,2-benzisoxazole core requires the nucleophilic attack of the ortho-phenolic oxygen onto the oxime nitrogen. Because the oxime hydroxyl (-OH) is a poor leaving group, it must be activated. Acetic anhydride (Ac
O) is introduced to convert the oxime to an acetate (-OAc)[3]. This step concurrently protects the highly reactive 4-hydroxyl group as an ester. Subsequent addition of potassium carbonate (KCO) drives the ring closure by deprotonating the ortho-phenolic group, which then displaces the oxime acetate[2]. A final, controlled methanolysis step selectively hydrolyzes the transient 6-acetoxy group to yield the final 6-hydroxy product.
Quantitative Data Summary
The scalability of this optimized protocol has been validated across multiple batch sizes. The inclusion of rigorous In-Process Controls (IPCs) ensures consistent yield and high API-grade purity.
Table 1: Process Performance and Yield Metrics Across Scale-Up Batches
Scale
Step 1 Yield (%)
Step 2 Yield (%)
Step 3 Yield (%)
Overall Yield (%)
Final Purity (HPLC, %)
100 g
82.5
88.0
76.4
55.4
>99.1
1.0 kg
81.0
87.5
74.8
53.0
>99.3
5.0 kg
79.5
86.2
75.1
51.4
>99.5
Synthetic Workflow Visualization
Synthetic workflow for 3-(trifluoromethyl)-1,2-benzisoxazol-6-ol scale-up.
Detailed Experimental Protocols
Step 1: Synthesis of 2,4-Dihydroxy-2,2,2-trifluoroacetophenone
Objective: Regioselective Friedel-Crafts acylation of resorcinol.
Reactor Preparation : Charge a glass-lined reactor with anhydrous dichloromethane (DCM, 10 volumes) and cool to 0–5 °C under a nitrogen atmosphere.
Catalyst Activation : Add anhydrous AlCl
(2.5 eq) in portions. Stir for 15 minutes to form a uniform suspension.
Substrate Addition : Add resorcinol (1.0 eq) portion-wise, maintaining the internal temperature below 10 °C.
Maturation : Warm the reactor to 20–25 °C and stir for 12 hours.
Self-Validating IPC : Sample the reaction mixture. HPLC must show < 2.0% residual resorcinol before proceeding.
Workup & Isolation : Carefully quench the reaction by pouring it into an equal volume of ice-cold 1M HCl. Separate the organic phase, wash with brine, dry over Na
SO, and concentrate under vacuum. Crystallize the crude product from a heptane/ethyl acetate mixture to afford a pale-yellow solid.
Step 2: Synthesis of the Oxime Intermediate
Objective: High-yielding conversion to the corresponding ketoxime.
Reaction Setup : Charge the reactor with methanol (8 volumes), the Step 1 product (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (1.5 eq).
Heating : Heat the mixture to reflux (approx. 65 °C) and maintain for 6 hours.
Self-Validating IPC : Analyze via HPLC. The reaction is deemed complete when residual ketone is < 1.0%.
Workup & Isolation : Distill off 70% of the methanol under reduced pressure. Partition the resulting slurry between ethyl acetate (10 volumes) and purified water (5 volumes). Wash the organic layer twice with water to remove residual salts, dry over MgSO
, and concentrate to yield the oxime intermediate as a dense, off-white powder.
Step 3: Cyclization and Deprotection
Objective: Base-promoted ring closure followed by selective ester hydrolysis.
Activation (Acetylation) : Charge the reactor with tetrahydrofuran (THF, 10 volumes) and the Step 2 oxime (1.0 eq). Add acetic anhydride (2.5 eq) and a catalytic amount of pyridine (0.1 eq). Stir at 40 °C for 3 hours.
Self-Validating IPC 1 : HPLC must confirm complete disappearance of the starting oxime, indicating full conversion to the di-acetate intermediate.
Cyclization : Directly add anhydrous K
CO (3.0 eq) to the reactor. Elevate the temperature to 65 °C and stir for 8 hours. Causality note: The basic environment facilitates the intramolecular displacement of the N-acetate by the phenoxide ion.
Deprotection (Hydrolysis) : Cool the reactor to 20 °C. Add methanol (5 volumes) and additional K
CO (1.0 eq). Stir for 4 hours at room temperature to hydrolyze the transient 6-acetoxy group back to a hydroxyl group.
Self-Validating IPC 2 : HPLC must show < 0.5% of the 6-acetoxy intermediate.
Isolation : Quench the reaction with water (15 volumes). Slowly adjust the pH to 4.5 using 2M HCl to precipitate the target compound. Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum at 45 °C to yield pure 3-(trifluoromethyl)-1,2-benzisoxazol-6-ol.
References
1.[1] Title: US20040092596A1 - 2-Aryloxy-2arylalkanoic acids for diabetes and lipid disorders. Source: Google Patents. URL:
2.[2] Title: Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Source: Chem Sci Trans. URL:
3.[3] Title: Optimizing reaction conditions for 1,2-Benzisoxazole synthesis. Source: BenchChem. URL:
4. Title: Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Source: Chimica Oggi. URL:
Application Note: Strategic Catalytic Hydrogenation of 1,2-Benzisoxazoles for Pharmaceutical Intermediates Executive Summary & Strategic Rationale The 1,2-benzisoxazole moiety acts as a "masked" synthon in medicinal chem...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Catalytic Hydrogenation of 1,2-Benzisoxazoles for Pharmaceutical Intermediates
Executive Summary & Strategic Rationale
The 1,2-benzisoxazole moiety acts as a "masked" synthon in medicinal chemistry. Its latent functionality lies in the labile N–O bond. For drug developers, catalytic hydrogenation of this heterocycle presents a binary strategic choice:
Destructive Activation (Ring Opening): Cleaving the N–O bond to access 2-hydroxyaryl ketones or chiral 2-hydroxybenzylamines. This is the primary route for synthesizing salicylamide derivatives and investigating metabolic degradation (e.g., Zonisamide or Risperidone metabolism).
Conservative Reduction (Ring Preservation): Reducing peripheral functional groups (alkenes, nitro groups, or protecting groups like Cbz/Bn) while maintaining the sensitive benzisoxazole core. This is critical in the synthesis of antipsychotics like Paliperidone, where the ring must survive hydrogenolysis conditions.
This guide provides validated protocols for both strategies, emphasizing the mechanistic control required to toggle between ring cleavage and ring preservation.
Mechanistic Pathways & Catalyst Selection
The N–O bond in 1,2-benzisoxazole has a relatively low bond dissociation energy (~53 kcal/mol), making it susceptible to hydrogenolysis even under mild conditions.
Pathway Visualization
The following diagram illustrates the divergence between ring opening (Path A) and ring preservation (Path B).
Caption: Bifurcation of hydrogenation pathways. Path A (Red) depicts the standard N-O cleavage. Path B (Green) depicts chemoselective peripheral reduction.
Catalyst Decision Matrix
Catalyst
Primary Application
Conditions
Selectivity Profile
Pd/C (5-10%)
Ring Opening
MeOH/EtOH, Acidic modifiers (HCl/AcOH)
High activity. Rapidly cleaves N–O bond. Can cause over-reduction of the phenol ring if T > 60°C.
Raney Nickel
Ring Opening (Sulfur-tolerant)
EtOH, Basic/Neutral
Excellent for cleaving N–O bonds without dehalogenating aryl chlorides/fluorides (unlike Pd).
Ru-PhTRAP
Asymmetric Ring Opening
THF, High Pressure (50 atm)
Specialized: Converts benzisoxazoles to chiral primary amines via enantioselective reduction of the imine intermediate [1].
Sulfided Pt/C
Ring Preservation
EtOAc, Low Pressure
Low activity toward N–O bond. Used to reduce nitro/alkene groups without opening the benzisoxazole ring.
Protocol A: Reductive Ring Opening (Synthesis of 2-Hydroxyaryl Ketones)
Objective: Quantitative conversion of 3-methyl-1,2-benzisoxazole to 2'-hydroxyacetophenone.
Mechanism: Hydrogenolysis of the N–O bond followed by hydrolysis of the resulting ketimine.
Additive: Acetic Acid (0.5 equiv) or dilute HCl (Trace) - Crucial for protonating the basic nitrogen, accelerating N-O cleavage.
Gas: Hydrogen (Balloon or 1-3 bar)
Step-by-Step Methodology
Preparation: In a round-bottom flask, dissolve the substrate in Methanol (0.1 M concentration).
Acidification: Add Acetic Acid (0.5 equiv). Note: Neutral conditions often lead to stalled reactions due to amine poisoning of the catalyst.
Inerting: Purge the flask with Nitrogen (N2) for 5 minutes.
Catalyst Addition: Carefully add Pd/C. WARNING: Dry Pd/C is pyrophoric.[2] Always use wet paste or add under N2 flow.
Hydrogenation: Switch to Hydrogen atmosphere (balloon is sufficient for most substrates). Stir vigorously at Room Temperature (20-25°C) .
Optimization: If reaction is slow after 2 hours, heat to 40°C. Avoid >60°C to prevent reduction of the benzene ring.
Monitoring: Monitor by TLC/HPLC.
Endpoint: Disappearance of Benzisoxazole (High Rf) and appearance of Phenol (Lower Rf, often stains purple with FeCl3).
Workup: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.
Hydrolysis: Concentrate the filtrate. Add 1N HCl (aq) and stir for 30 mins to ensure the intermediate imine is fully hydrolyzed to the ketone. Extract with Ethyl Acetate.[3][4][5]
Validation Criteria:
1H NMR: Disappearance of the benzisoxazole aromatic pattern. Appearance of a chelated phenolic proton (typically δ 11.0–12.5 ppm) indicating the 2-hydroxy ketone product.
Objective: Transforming 3-substituted benzisoxazoles into chiral
-substituted o-hydroxybenzylamines.
Context: This utilizes a Ruthenium-chiral phosphine system to reduce the in situ generated imine enantioselectively [1].
Acylating Agent: Cbz-OSu (1.1 equiv) - Required to trap the primary amine and prevent catalyst poisoning.
Solvent: THF
Conditions: 50 atm H2, 80°C.
Workflow
Charge: In a stainless steel autoclave, mix benzisoxazole, Ru-catalyst, and Cbz-OSu in THF.
Pressurize: Charge with 50 atm H2.
Reaction: Stir at 80°C for 4–24 hours.
Mechanism: The Ru complex cleaves the N–O bond.[5][6] The resulting imine is then hydrogenated enantioselectively by the chiral Ru-PhTRAP complex before it can hydrolyze. The amine is immediately trapped by Cbz-OSu.
Result: High yield of N-protected chiral amine (up to 96% yield, moderate to high ee).
Protocol C: Chemoselective Preservation (The "Paliperidone" Protocol)
Objective: Removing a protecting group (e.g., Benzyl/Cbz) or reducing an olefin without opening the benzisoxazole ring.
Challenge: The N–O bond is often more labile than the target group.
Materials
Catalyst: Sulfided Platinum on Carbon (Pt(S)/C) OR 5% Pd/C poisoned with Quinoline.
Solvent Choice: Dissolve substrate in Ethyl Acetate. Avoid Alcohols or Water, as these facilitate the proton transfer required for N–O cleavage.
Catalyst: Add Sulfided Pt/C (5 wt% loading).
Hydrogenation: Run at ambient temperature and 1 atm H2.
Monitoring: Check strictly for the appearance of the "Ring Opened" byproduct (2-hydroxy ketone).
Troubleshooting: If N–O cleavage is observed, add 0.1 equiv of Pyridine . This poisons the high-energy sites on the metal surface responsible for N–O bond insertion.
Troubleshooting & Data Comparison
Common Failure Modes
Observation
Root Cause
Corrective Action
Reaction Stalled (<20% Conv)
Catalyst poisoning by amine product.
Add 1.0 equiv Acetic Acid or use HCl/MeOH solvent system.
Over-reduction (Ring Saturation)
Temperature/Pressure too high.
Reduce T < 30°C. Switch from Pd/C to Raney Ni (less active toward benzene ring).
Dehalogenation (Loss of Cl/F)
Pd/C is inserting into C-X bond.
Switch to Raney Nickel or PtO2. Add an additive like KSCN (poison).
Unwanted Ring Opening
Solvent is too protic.
Switch from MeOH to EtOAc or Toluene. Use sulfided catalyst.
Comparative Catalyst Performance (Ring Opening)
Data normalized for 3-methyl-1,2-benzisoxazole reduction at 25°C.
Catalyst
Solvent
Time (h)
Yield (%)
Notes
10% Pd/C
MeOH/HCl
1.5
98%
Fastest. Standard for non-halogenated substrates.
Raney Ni
EtOH
4.0
92%
Slower but safer for halogenated substrates.
PtO2
AcOH
6.0
85%
Good alternative if Pd fails; requires acidic media.
References
Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles.
Source: National Institutes of Health (PMC) / Chem. Pharm. Bull.
URL:[Link]
Relevance: Primary source for the Ru-PhTRAP asymmetric protocol.
Reductive ring scission reactions of the 1,2-benzisoxazole-containing anticonvulsant zonisamide.
Source: ResearchGate / Drug Metabolism and Disposition
URL:[Link]
Relevance: Validates the metabolic/enzymatic pathway of N-O cleavage which mimics the chemical hydrogenation.
Synthesis and characterization of related substances of Paliperidone.
Source: Scholars Research Library
URL:[7][Link]
Relevance: Provides context on the stability of the benzisoxazole ring during the synthesis of antipsychotics.
Catalytic Hydrogenation: Tips and Tricks.
Source: Curly Arrow (High-reputation Chemistry Blog)
URL:[Link]
Relevance: Practical advice on catalyst poisoning and solvent selection (Acidic vs Basic).
Application Notes and Protocols for the Functionalization of the Hydroxyl Group in 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)-
Introduction 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- is a key heterocyclic building block in medicinal chemistry and drug discovery. The 1,2-benzisoxazole scaffold is present in a range of pharmacologically active co...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- is a key heterocyclic building block in medicinal chemistry and drug discovery. The 1,2-benzisoxazole scaffold is present in a range of pharmacologically active compounds, exhibiting antipsychotic, anticonvulsant, and antimicrobial properties.[1][2] The functionalization of the hydroxyl group at the 6-position offers a critical handle for modifying the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding interactions. The presence of the electron-withdrawing trifluoromethyl group at the 3-position significantly influences the reactivity of the phenolic hydroxyl group, enhancing its acidity and facilitating its derivatization.
This guide provides detailed application notes and validated protocols for the efficient functionalization of the hydroxyl group of 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- via O-alkylation (Williamson ether synthesis), O-acylation (Steglich esterification), and the Mitsunobu reaction. These methods enable the synthesis of a diverse library of ether and ester derivatives, crucial for structure-activity relationship (SAR) studies in drug development programs.
Chemical Reactivity and Strategic Considerations
The hydroxyl group of 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- behaves as a typical phenol, albeit with enhanced acidity due to the electron-withdrawing nature of the trifluoromethyl group. This increased acidity simplifies the deprotonation step required for many functionalization reactions.
Key Synthetic Pathways for Functionalization
Below is a diagram illustrating the primary strategies for the functionalization of the hydroxyl group of 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)-.
Caption: Key synthetic routes for hydroxyl group functionalization.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[3][4] It proceeds via an SN2 reaction between a phenoxide ion and a primary alkyl halide.[4][5] The enhanced acidity of the starting phenol facilitates the formation of the nucleophilic phenoxide under relatively mild basic conditions.
Technical Support Center: Synthesis of 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)-
Welcome to the technical support center for the synthesis of 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)-. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexitie...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)-. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. 1,2-Benzisoxazoles are a privileged scaffold in medicinal chemistry, found in pharmaceuticals like the antipsychotic risperidone and the anticonvulsant zonisamide.[1] The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and bioactivity.[2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to improve reaction yields and product purity.
A common and effective route for this synthesis involves the cyclization of an o-hydroxyaryl oxime intermediate, which is itself formed from a trifluoroacetylated phenol. This multi-step process, outlined below, presents several challenges that this guide will address.
Proposed Synthetic Workflow
The synthesis can be logically divided into three main stages: C-acylation of a phenolic precursor, oximation of the resulting ketone, and the final intramolecular cyclization.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Problem 1: Low Yield or Side Products in the Initial Trifluoroacetylation Step
Question: My attempt to trifluoroacetylate resorcinol resulted in a low yield of the desired 2',4'-Dihydroxy-2,2,2-trifluoroacetophenone. What are the likely causes and solutions?
Answer: This is a classic Friedel-Crafts acylation (or related) reaction, and its success hinges on managing the reactivity of the highly activated resorcinol ring.
Cause 1: Competing O-Acylation vs. C-Acylation. The hydroxyl groups of resorcinol are nucleophilic and can be acylated faster than the aromatic ring, leading to ester byproducts. The desired C-acylation (ring acylation) is often promoted under conditions that favor a Fries rearrangement of an initially formed O-acylated intermediate.
Solution:
Choice of Catalyst and Reagent: Using a Lewis acid like anhydrous zinc chloride (ZnCl₂) with trifluoroacetic acid is a common method for promoting C-acylation of phenols.[3][4] Boron trifluoride-diethyl etherate (BF₃·OEt₂) is another effective catalyst for cyclizing hydroxyphenyl ketones, which can be relevant in related transformations.[5]
Reaction Temperature: Higher temperatures (e.g., 140-150 °C) are often required to drive the reaction towards the thermodynamically more stable C-acylated product.[3][4]
Stoichiometry: Ensure the correct molar ratios of resorcinol, acylating agent, and catalyst are used. An excess of the acylating agent may be necessary, but this can also lead to di-acylated byproducts.
Cause 2: Poor Regioselectivity. Resorcinol can be acylated at the 2, 4, or 6 positions. The hydroxyl groups direct ortho and para, making the 2, 4, and 6 positions the most activated. You are targeting acylation at the 2-position.
Solution:
The reaction conditions, particularly the catalyst and solvent, can influence regioselectivity. The formation of the 2-acyl product is often favored. Careful analysis of the crude product by ¹H NMR is essential to identify the isomer distribution.
Problem 2: Incomplete Conversion to the Oxime
Question: The reaction of my 2-hydroxyaryl trifluoromethyl ketone with hydroxylamine is sluggish and incomplete. How can I improve this step?
Answer: Oximation is an equilibrium process. To drive it to completion, you need to manage the reaction conditions carefully.
Cause 1: Incorrect pH. The reaction requires a mildly acidic to neutral pH. If the medium is too acidic, the hydroxylamine nitrogen becomes fully protonated and non-nucleophilic. If it's too basic, the hydroxylamine can decompose.
Solution:
Use hydroxylamine hydrochloride (NH₂OH·HCl) with a mild base like sodium acetate, pyridine, or an inorganic base like sodium hydroxide to buffer the reaction and neutralize the released HCl.[6] The optimal pH is typically between 4 and 6.
Cause 2: Steric Hindrance. While less of an issue here, bulky groups adjacent to the ketone can slow down the reaction. The trifluoromethyl group is sterically demanding.
Solution:
Increase Reaction Time and/or Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed. Gentle heating (e.g., 40-65 °C) can accelerate the reaction.[6]
Solvent Choice: Alcohols like ethanol or methanol are common solvents that effectively dissolve both the ketone and the hydroxylamine salt.[6]
Problem 3: Low Yield During the Final Cyclization Step
Question: My primary challenge is the final ring-closure step. I am observing a mixture of products, including the starting oxime, and the yield of the desired 1,2-benzisoxazole is very low.
Answer: This is the most critical and often lowest-yielding step. The main challenges are activating the oxime hydroxyl to make it a good leaving group and preventing a common side reaction, the Beckmann rearrangement.
Cause 1: Beckmann Rearrangement Side Reaction. This is the most significant competing pathway in the cyclization of o-hydroxyaryl ketoximes.[7] Instead of the desired N-O bond formation, an acid-catalyzed rearrangement can occur, leading to the isomeric benzoxazole.[8][9][10]
Caption: Competing pathways in the cyclization of o-hydroxyaryl ketoximes.
Solution:
Choice of Cyclizing Agent: The key is to use a dehydrating agent that favors the intramolecular nucleophilic attack of the phenolic oxygen on the oxime nitrogen over aryl migration.
Polyphosphoric Acid (PPA): PPA is a powerful dehydrating agent widely used for cyclization reactions, including the synthesis of heterocycles.[11][12][13] It is often effective at promoting the desired cyclization while minimizing the Beckmann rearrangement, especially on a small scale.[14]
Acetic Anhydride: Heating the oxime with acetic anhydride can form an O-acetyl oxime in situ, which then cyclizes under the influence of a base like sodium acetate.[15]
Other Reagents: Triphenylphosphine/DDQ systems have also been reported for this type of cyclization.
Cause 2: Poor Leaving Group. The hydroxyl group of the oxime is a poor leaving group. It must be activated (e.g., by protonation with PPA or acylation with acetic anhydride) for the cyclization to proceed.
Solution: Ensure your dehydrating agent is active and used in sufficient quantity. PPA is hygroscopic and should be handled accordingly.[12]
Cause 3: Product Instability. While 3-alkyl and 3-aryl-1,2-benzisoxazoles are generally stable to base, derivatives with electron-withdrawing groups can be susceptible to base-catalyzed ring opening (Kemp elimination).[1][14]
Solution:
During workup, avoid prolonged exposure to strong bases. Neutralize the reaction mixture carefully and proceed with extraction promptly.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the PPA-catalyzed cyclization of the o-hydroxyaryl oxime?
A1: The mechanism involves four key steps:
Protonation: The polyphosphoric acid (PPA) protonates the oxime's hydroxyl group, converting it into a good leaving group (-OH₂⁺).
Nucleophilic Attack: The lone pair of electrons on the adjacent phenolic oxygen attacks the electron-deficient nitrogen atom.
Water Elimination: The protonated hydroxyl group is eliminated as a molecule of water.
Deprotonation: The resulting oxonium ion is deprotonated to restore the aromaticity of the benzene ring, yielding the final 1,2-benzisoxazole product.
Caption: Simplified mechanism of acid-catalyzed N-O bond formation.
Q2: Are there alternative synthetic routes to 3-(trifluoromethyl)-1,2-benzisoxazoles?
A2: Yes, a powerful alternative is the [3+2] cycloaddition reaction. This method involves the in-situ generation of trifluoroacetonitrile oxide (a 1,3-dipole) which then reacts with an aryne (like benzyne) to form the benzisoxazole ring.[15][16] This route can be very efficient but requires specific precursors for generating the reactive intermediates.[7][17]
Q3: Which analytical techniques are crucial for this synthesis?
A3: A combination of techniques is essential:
Thin Layer Chromatography (TLC): For routine monitoring of reaction progress.
¹H and ¹³C NMR Spectroscopy: For structural confirmation of intermediates and the final product.
¹⁹F NMR Spectroscopy: This is critically important for confirming the presence and electronic environment of the trifluoromethyl (CF₃) group.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Infrared (IR) Spectroscopy: To observe the disappearance of the ketone C=O stretch and the appearance/disappearance of O-H and N-O bonds.
Experimental Protocols
These are generalized protocols and should be adapted and optimized based on laboratory conditions and small-scale trial reactions.
Protocol 1: Synthesis of 2',4'-Dihydroxy-2,2,2-trifluoroacetophenone
To a flask charged with glacial acetic acid, add anhydrous zinc chloride (1.5 eq.) and heat to 140 °C until dissolved.[3][4]
Add resorcinol (1.0 eq.) to the hot solution.
Add trifluoroacetic acid (1.2 eq.) dropwise to the mixture.
Stir the reaction mixture vigorously at 150 °C for 3-4 hours.
Cool the mixture and pour it into a beaker containing ice and 50% HCl.
A precipitate should form. Filter the solid, wash thoroughly with cold water, and dry under vacuum.
Recrystallize the crude product from hot water or an ethanol/water mixture to yield the pure ketone.
Protocol 2: Oximation of the Ketone Intermediate
Dissolve the 2',4'-dihydroxy-2,2,2-trifluoroacetophenone (1.0 eq.) in ethanol.
Add hydroxylamine hydrochloride (1.5 eq.) and sodium acetate (2.0 eq.) to the solution.
Reflux the mixture for 4-6 hours, monitoring the disappearance of the starting ketone by TLC.
After completion, cool the reaction mixture and pour it into ice-cold water.
Filter the resulting precipitate, wash with water, and dry to obtain the crude oxime. This intermediate can often be used in the next step without further purification.
Protocol 3: Cyclization to 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)-
Place the crude oxime intermediate (1.0 eq.) in a round-bottom flask.
Add polyphosphoric acid (PPA) (approx. 10 times the weight of the oxime).[11][12]
Heat the mixture with stirring at 100-120 °C for 2-4 hours. The mixture will become a thick, stirrable paste.
Monitor the reaction by TLC (a sample can be taken, quenched in water, and extracted with ethyl acetate).
Upon completion, cool the reaction vessel and carefully pour the mixture onto crushed ice with vigorous stirring.
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or ammonium hydroxide.
Extract the product with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.[7][18]
Data Summary Table
The choice of cyclization conditions is paramount for achieving a high yield. The following table provides a conceptual framework for optimizing this critical step.
Entry
Cyclizing Agent
Solvent
Temperature (°C)
Typical Yield Range
Key Considerations
1
Polyphosphoric Acid (PPA)
None
100-120
50-70%
Good for dehydration; can be difficult to work with on a large scale.[11]
2
Acetic Anhydride / NaOAc
DMF
100-140
40-60%
Forms O-acetyl oxime intermediate; potential for side reactions.[15]
3
PPh₃ / DDQ
THF
0 - RT
60-80%
Mild conditions; reagents are more expensive.
4
TfOH or strong H₂SO₄
Various
Various
<20%
Not Recommended. Strongly favors Beckmann rearrangement.[10]
References
Levkov, I., et al. (n.d.). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines.
Rahman, M. M. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. [Link]
ResearchGate. (n.d.). Synthesis of Benzoxazole via the Beckmann Rearrangement of Salicylaldoxime on Protonated Zeolites: A Green Continuous Process. [Link]
Nitta, M., et al. (n.d.). Novel base-induced ring transformation of 1,2-benzisoxazole-3-acetic acid esters into 2H-azirines or benzofurans. Journal of the Chemical Society, Chemical Communications. [Link]
ResearchGate. (n.d.). (PDF) Polyphosphoric Acid in Organic Synthesis. [Link]
PMC. (n.d.). Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes. [Link]
PMC. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. [Link]
Kent, S. B., et al. (n.d.). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PubMed. [Link]
Organic Chemistry Portal. (n.d.). Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. [Link]
Prakash, O., et al. (n.d.). Intramolecular oxidative cyclisation of 1-(4-hydroxyaryl)-2-ketoximes... with phenyliodine(III) bis(trifluoroacetate). Journal of the Chemical Society, Perkin Transactions 1. [Link]
ResearchGate. (n.d.). (PDF) Synthesis of Fluorinated Heterocycles. [Link]
Beilstein Journals. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. [Link]
Chemical Communications. (n.d.). The cyclization/rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines. [Link]
Zhang, C., et al. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. MDPI. [Link]
MDPI. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. [Link]
Patsnap Synapse. (2024). What is the mechanism of Resorcinol?. [Link]
Al-Amiery, A. A. (2023). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Polycyclic Aromatic Compounds. [Link]
ResearchGate. (n.d.). Cyclization of α-Oxo-oximes to 2-Substituted Benzoxazoles. [Link]
Al-Amiery, A. A. (2022). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Polycyclic Aromatic Compounds. [Link]
Bass, R. J. (n.d.). Synthesis of chromones by cyclization of 2-hydroxyphenyl ketones with boron trifluoride–diethyl ether and methanesulphonyl chloride. RSC Publishing. [Link]
Prasad, S., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. PubMed. [Link]
Gonçalves, R. S. B., et al. (2013). A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime. Beilstein Journal of Organic Chemistry. [Link]
Google Patents. (n.d.). CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride.
Technical Support Center: Solubilization Strategies for 1,2-Benzisoxazol-6-ol Derivatives
Welcome to the Application Science Help Desk. As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical limitations of heterocyclic pharmacophores.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Help Desk.
As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical limitations of heterocyclic pharmacophores. 1,2-Benzisoxazole derivatives are privileged structures in medicinal chemistry, forming the backbone of numerous CNS agents (e.g., zonisamide, risperidone) and targeted therapeutics[1]. However, the 1,2-benzisoxazol-6-ol subclass presents a unique dual challenge: a rigid, planar aromatic core that drives strong intermolecular
stacking, and a hydroxyl group that can form resilient intermolecular hydrogen-bond networks[2]. These factors result in high crystal lattice energy and notoriously poor aqueous solubility.
This guide provides field-proven, causality-driven troubleshooting protocols to overcome these barriers in both in vitro and in vivo settings.
Q1: Why does my 1,2-benzisoxazol-6-ol derivative crash out of solution when diluting from DMSO into an aqueous assay buffer?A: This is a classic kinetic solubility failure. While DMSO effectively disrupts the crystal lattice by solvating the hydrogen-bond donor (6-OH) and the aromatic system, rapid introduction into water causes an immediate polarity shock. Water cannot effectively solvate the planar benzisoxazole core[3]. The molecules rapidly re-aggregate via hydrophobic collapse and
stacking before thermodynamic equilibrium can be established.
Q2: Can I just heat and sonicate the aqueous buffer to force it into solution?A: No. Heating may temporarily achieve supersaturation, but as the assay cools to 37°C or room temperature, the compound will nucleate and precipitate, often forming microcrystals that scatter light and cause false positives in optical readouts (e.g., fluorescence or absorbance assays). You must implement a thermodynamically stable solubilization strategy, such as co-solvency or cyclodextrin complexation[4].
🛠️ Troubleshooting Guide & Experimental Protocols
Issue 1: In Vitro Assay Precipitation (The "DMSO Crash")
Root Cause: The final aqueous buffer lacks the solvating power to overcome the compound's intrinsic hydrophobicity.
Solution: Optimize a ternary co-solvent/surfactant system to lower the dielectric constant of the medium and provide micellar shielding[5].
Self-Validating Protocol: Kinetic Solubility Optimization
Mechanism: By titrating a non-ionic surfactant (Tween-20) and a co-solvent (PEG-400), we bridge the polarity gap between the hydrophobic core and the aqueous bulk.
Prepare the Stock: Dissolve the 1,2-benzisoxazol-6-ol derivative in 100% DMSO to a concentration of 10 mM. Ensure complete dissolution (clear solution).
Prepare the Solubilizing Buffer: To your standard assay buffer (e.g., PBS), add 5% (v/v) PEG-400 and 0.1% (v/v) Tween-20. Causality: PEG-400 acts as a co-solvent to reduce bulk polarity, while Tween-20 forms micelles that encapsulate the hydrophobic benzisoxazole core[5].
The "Slow-Drip" Dilution: Place the solubilizing buffer on a magnetic stirrer at 300 RPM. Slowly add the 10 mM DMSO stock dropwise to the vortex center until you reach the target concentration (max 1% final DMSO).
Validation (Nephelometry): Measure the absorbance at 620 nm. An OD
> 0.05 indicates light scattering from micro-precipitates. If precipitation occurs, incrementally increase Tween-20 up to 0.5%.
Issue 2: Poor Oral Bioavailability in Preclinical PK Studies
Root Cause: The compound exhibits dissolution-rate limited absorption in the GI tract due to high crystal lattice energy.
Solution: Disrupt the crystal lattice via Hydroxypropyl-
-Cyclodextrin (HP--CD) inclusion complexation or Salt Formation[3].
Self-Validating Protocol A: HP-
-CD Inclusion Complexation (Kneading Method)
Mechanism: The hydrophobic 1,2-benzisoxazole core slips into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the CD interacts with water. This completely masks the aromatic system[5].
Molar Ratio Calculation: Weigh the 1,2-benzisoxazol-6-ol derivative and HP-
-CD at a 1:1 or 1:2 molar ratio.
Wetting: Place the HP-
-CD in a mortar. Add a minimal volume of purified water (or 50% ethanol/water) to form a thick, homogeneous paste[3].
Kneading: Slowly add the benzisoxazole compound to the paste. Knead continuously for 45–60 minutes. Causality: The mechanical shear forces the hydrophobic drug into the cyclodextrin cavity, replacing the high-enthalpy water molecules inside.
Drying & Sizing: Dry the paste in a vacuum oven at 40°C for 24 hours. Mill and pass through a 60-mesh sieve.
Validation: Perform Differential Scanning Calorimetry (DSC). The disappearance of the sharp melting endotherm of the free 1,2-benzisoxazol-6-ol confirms successful inclusion[2].
Self-Validating Protocol B: Salt Screening for the 6-OH Group
Mechanism: The hydroxyl group at the 6-position of the benzisoxazole ring is weakly acidic (phenolic in nature). Reacting it with a strong base generates a highly soluble phenoxide-like anion[6].
Solvent Selection: Suspend 100 mg of the derivative in 2 mL of a water-miscible anti-solvent (e.g., Acetone or THF).
Counter-ion Addition: Add 1.05 molar equivalents of aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) dropwise while stirring.
Isolation: Stir for 2 hours at room temperature. If the sodium/potassium salt forms, it will often precipitate out of the organic solvent as a highly crystalline solid.
Validation: Filter, dry, and test aqueous solubility. The ionized salt will exponentially increase ion-dipole interactions with water, typically yielding a >100-fold solubility increase[6].
📊 Quantitative Data Presentation: Solubility Enhancement Comparison
The following table summarizes the expected solubility gains when applying these strategies to a standard 1,2-benzisoxazol-6-ol derivative (baseline aqueous solubility typically <10 µg/mL).
Solubilization Strategy
Excipient / Reagent
Mechanism of Action
Expected Solubility Gain (Fold Increase)
Best Use Case
Co-solvency
5% PEG-400 + 1% DMSO
Lowers dielectric constant of the medium
5x – 15x
In vitro biochemical assays
Micellar Solubilization
0.5% Tween-20 or Triton X-100
Encapsulates the hydrophobic core
20x – 50x
Cell-based assays (monitor toxicity)
Cyclodextrin Complexation
20% (w/v) HP--CD
Masks the aromatic ring in a hydrophobic cavity
50x – 200x
In vivo IV dosing / Oral PK
Salt Formation
NaOH / KOH (forming phenoxide)
Maximizes ion-dipole interactions with water
100x – 500x+
Solid oral dosage forms (tablets)
🗺️ Decision Workflow for Solubilization
To streamline your formulation approach, follow this logical decision tree. It is designed to minimize trial-and-error by matching the physicochemical properties of your specific derivative to the most thermodynamically favorable solubilization technique.
Caption: Decision workflow for selecting the optimal solubility enhancement technique.
📚 References
Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds. BenchChem. Available at: 2
Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds. BenchChem. Available at: 3
1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. PubMed. Available at: 1
Aqueous solubility-enhancing excipient technologies: a review of recent developments. European Pharmaceutical Review. Available at: 4
Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs. PharmaFocusAsia. Available at: 5
Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. Available at: 6
Technical Support Center: Optimizing the Synthesis of Imatinib Mesylate (CAS 220127-57-1)
Welcome to the Technical Support Center for the synthesis and purification of CAS 220127-57-1 (Imatinib Mesylate). As a potent, selective inhibitor of the Bcr-Abl, PDGFR, and c-Kit tyrosine kinases, Imatinib mesylate is...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and purification of CAS 220127-57-1 (Imatinib Mesylate). As a potent, selective inhibitor of the Bcr-Abl, PDGFR, and c-Kit tyrosine kinases, Imatinib mesylate is a critical active pharmaceutical ingredient (API) used primarily in the treatment of chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs)[1].
While the synthetic route is well-established, the amidation of the diamine intermediate and the subsequent mesylate salt formation are highly prone to generating process-related and genotoxic impurities[2]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to minimize by-products, ensuring high-yield, ICH-compliant API generation.
Visualizing the Synthesis Workflow & Impurity Formation
To effectively troubleshoot, we must first map the causality of impurity generation. The diagram below illustrates the critical coupling and salt formation steps, highlighting the exact divergence points where major impurities originate.
Workflow of Imatinib Mesylate synthesis highlighting the divergence points for critical impurity formation.
Troubleshooting Guide: Critical Impurities
Q1: We are detecting trace levels of Methyl Methanesulfonate (MMS) in our final API. How do we eliminate this genotoxic impurity?
Causality: MMS and Ethyl Methanesulfonate (EMS) are highly regulated genotoxic impurities. They form via a classical esterification reaction between the strong acid (methanesulfonic acid, MSA) and residual short-chain alcohols (methanol or ethanol) used as solvents. This side reaction is thermodynamically accelerated by the heat generated during the exothermic salt formation step.
Actionable Fix:
Solvent Substitution: Completely eliminate methanol and ethanol from the final crystallization step. Transition to non-esterifiable, aprotic solvents such as acetone, ethyl acetate, or methyl isobutyl ketone (MIBK).
Self-Validating IPC: If alcohols must be used in upstream purification steps, implement a strict GC-FID hold-point. Validate that residual methanol/ethanol is < 500 ppm before the addition of MSA.
Q2: Our HPLC profile shows a significant peak corresponding to EP Impurity E (the "Dimer"). What drives this, and how can we suppress it?
Causality: EP Impurity E (1,4-Bis-[4-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]carbamoyl]benzylpiperazine) is a bis-acylated by-product[2][3]. Once the primary amine of the diamine intermediate reacts to form the desired Imatinib free base, the newly formed amide nitrogen can act as a secondary nucleophile. If exposed to excess acid chloride under elevated temperatures, it will react again to form the dimer.
Actionable Fix:
Stoichiometric Precision: Strictly control the acid chloride to diamine ratio to 1.02 : 1.00. Avoid large excesses of the acylating agent.
Thermal Control: Maintain the coupling reaction strictly at 0–5°C during the addition phase. Only allow the reaction to warm to room temperature once the dropwise addition is 100% complete.
Q3: We are seeing high levels of the Acid Impurity. Why is our acid chloride starting material degrading?
Causality: The acid chloride intermediate (4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride) is highly hygroscopic. Exposure to environmental moisture or trace water in the coupling solvent leads to rapid hydrolysis, yielding the inactive acid impurity (4-[(4-Methyl-1-piperazinyl) methyl] benzoic acid)[2].
Actionable Fix:
Use strictly anhydrous solvents (Karl Fischer titration < 0.05% water).
Conduct the amidation under a continuous dry nitrogen or argon sweep.
Data Presentation: Impurity Profiling Summary
For rapid diagnostic reference, compare your analytical results against this consolidated impurity matrix:
To guarantee reproducibility and minimize the by-products discussed above, implement the following standardized methodologies.
Protocol A: Optimized Amidation (Coupling Step)
Preparation: Charge a dry, nitrogen-purged reactor with N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidine-amine (1.0 eq) and anhydrous pyridine (acting as both solvent and base).
Cooling: Chill the reaction mixture to an internal temperature of 0–5°C.
Addition: Dissolve 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride (1.02 eq) in anhydrous THF. Add this solution dropwise over 2 hours. Crucial: Maintain the internal temperature below 5°C to prevent the formation of the dimer impurity[2][3].
Reaction: Allow the mixture to slowly warm to 20–25°C and stir for 12 hours.
In-Process Control (IPC): Sample the mixture for HPLC analysis. Proceed to workup only if unreacted diamine is < 0.5%.
Workup: Quench with chilled water, extract with dichloromethane, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under vacuum to yield Imatinib free base.
Protocol B: Genotoxin-Free Mesylate Salt Formation
Dissolution: Dissolve the purified Imatinib free base in anhydrous acetone (aprotic solvent) at 45°C.
IPC (Critical Hold Point): Perform GC-FID to confirm residual methanol/ethanol is < 500 ppm to preclude alkyl mesylate formation.
Acid Addition: Slowly add methanesulfonic acid (1.0 eq) diluted in a small volume of acetone over 30 minutes.
Crystallization: Seed the solution with the desired polymorph (e.g., alpha or beta form) and cool to 5°C at a controlled rate of 10°C/hour.
Isolation: Filter the precipitate, wash with cold acetone, and dry under vacuum at 60°C to a constant weight.
Frequently Asked Questions (FAQs)
Q: Why is the beta polymorph of Imatinib mesylate generally preferred over the alpha form in drug development?A: The beta polymorph is thermodynamically more stable and exhibits significantly lower hygroscopicity compared to the alpha form. This makes the beta form much more suitable for processing into stable solid oral dosage forms (tablets/capsules).
Q: Can we use water to quench the salt formation step to force precipitation?A: No. Introducing water during the mesylate salt formation can lead to the partial hydrolysis of the mesylate salt back into the free base and methanesulfonic acid. This not only reduces your overall yield but severely complicates polymorph control.
Q: If we detect >15 ppm of MMS in our final API, can it be salvaged?A: Yes, but it requires a complete recrystallization. You must dissolve the API in an aprotic solvent (like hot acetone or an acetone/water mixture, avoiding alcohols entirely), treat with activated carbon if necessary, and recrystallize.
References
[2] Research Trend. Determination of Imatinib and its Genotoxic Impurities in Tablets. Available at: [Link]
[3] TLC Pharma. Imatinib Mesylate Impurities | Usp | Ep | Bp. Available at:[Link]
VIP Journal. LC-MS法同时检测甲磺酸伊马替尼中3个磺酸酯基因毒杂质 (Simultaneous determination of three sulfonate genotoxic impurities in imatinib mesylate by LC-MS). Available at: [Link]
optimizing temperature and pressure for benzisoxazole ring closure
Welcome to the Technical Support Center for Benzisoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Benzisoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you navigate the complexities of optimizing temperature and pressure for successful benzisoxazole ring closure. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of benzisoxazoles, presented in a question-and-answer format.
Issue 1: Low to No Yield of the Desired Benzisoxazole
Question: My reaction is resulting in a very low yield or no desired product. What are the initial troubleshooting steps I should take?
Answer:
Low or non-existent yield is a frequent challenge that can often be resolved by systematically evaluating your reaction parameters.
Re-evaluate Reaction Conditions: Temperature, solvent choice, and reaction time are critical factors. Sub-optimal conditions are a primary cause of poor yields. For instance, in the thermolysis of 2-azidobenzophenones, using xylene at 135°C typically results in higher yields compared to solvents like toluene or DMF.[1] A systematic screening of these parameters is often the most effective approach.
Check Reagent and Solvent Quality: The purity and grade of your reagents and solvents can significantly impact the reaction's outcome. Impurities can inhibit catalysts or participate in side reactions. Ensure your starting materials are of high purity and that your solvents are anhydrous, especially for moisture-sensitive reactions.
Verify Stoichiometry: Incorrect stoichiometry can lead to incomplete conversion or the formation of side products. Carefully check the molar ratios of your reactants and catalysts. In some cases, using a slight excess of one reactant can drive the reaction to completion.[1]
Inert Atmosphere: For many synthetic routes to benzisoxazoles, particularly those involving organometallic reagents or sensitive intermediates, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent degradation.
Issue 2: Significant Formation of Side Products
Question: I am observing multiple side products along with my desired benzisoxazole, which is lowering my overall yield. How can I improve the selectivity?
Answer:
The formation of side products is a common hurdle in benzisoxazole synthesis. Understanding the potential competing reactions in your chosen synthetic route is key to enhancing selectivity.
Beckmann Rearrangement: In syntheses starting from o-hydroxyaryl oximes, a common side reaction is the Beckmann rearrangement, which leads to the formation of isomeric benzo[d]oxazoles.[1] The choice of reaction conditions is critical to favor the desired N-O bond formation. Anhydrous conditions often favor the benzisoxazole pathway.
Nitrile Oxide Dimerization: In methods involving the in situ generation of nitrile oxides, such as the [3+2] cycloaddition with arynes, dimerization of the nitrile oxide to form furoxans can be a significant competing reaction. To minimize this, you can add the nitrile oxide precursor (e.g., a chlorooxime) slowly to the reaction mixture to maintain a low concentration.[1]
Bis-amide Formation: When using a carboxylic acid as a starting material, the formation of a bis-amide instead of the desired benzisoxazole can occur. This can often be mitigated by optimizing the reaction temperature and the choice of activating agents.
Frequently Asked Questions (FAQs)
Temperature Optimization
Q1: How critical is temperature for benzisoxazole ring closure, and how do I determine the optimal temperature?
A1: Temperature is a critical parameter that significantly influences both the reaction rate and selectivity.[2] For example, in the thermocyclization of 2-azidobenzophenones, a reaction temperature of 135°C in xylene can provide a near-quantitative yield, whereas higher temperatures may lead to decomposition and lower yields.[2] Conversely, some reactions require elevated temperatures to overcome the activation energy for the cyclization step.
To determine the optimal temperature, a screening study is recommended. Start with the temperature reported in a relevant literature procedure and then systematically vary it in small increments (e.g., 5-10°C) while monitoring the reaction progress by TLC or LC-MS.
Q2: What are the advantages of microwave-assisted synthesis in terms of temperature?
A2: Microwave-assisted synthesis utilizes microwave radiation to directly and uniformly heat the reactants and solvent.[3] This can lead to a rapid increase in temperature and significantly shorter reaction times compared to conventional heating methods.[4][5] For instance, some benzoxazole syntheses that require several hours under conventional heating can be completed in minutes using microwave irradiation, often at temperatures around 120-130°C.[6] This rapid heating can also sometimes lead to higher yields and cleaner reaction profiles by minimizing the formation of thermally induced side products.[3]
Pressure Optimization
Q3: Can applying pressure improve my benzisoxazole synthesis?
A3: While specific studies on the effect of high pressure on benzisoxazole ring closure are not extensively documented in the literature, the application of pressure is a known method to accelerate intramolecular cyclization reactions. Processes that proceed with a decrease in volume, such as cycloadditions, are generally accelerated by an increase in pressure. This is because the transition state of such reactions occupies a smaller volume than the reactants. Therefore, it is plausible that applying pressure could enhance the rate and potentially the yield of certain benzisoxazole ring-closing reactions, particularly those that proceed through a concerted mechanism like a [3+2] cycloaddition.
Q4: How would I go about optimizing pressure for my reaction?
A4: Since established protocols for high-pressure benzisoxazole synthesis are scarce, an exploratory approach is necessary. This would typically involve using a specialized high-pressure reactor. A general workflow for such an optimization would be:
Establish a Baseline: First, optimize your reaction under atmospheric pressure to have a reliable point of comparison.
Initial Pressure Screening: Conduct a series of small-scale reactions at a range of pressures (e.g., 1-10 kbar) while keeping the temperature and other parameters constant.
Analyze the Results: Monitor the reaction conversion and yield at each pressure point.
Refine the Pressure Range: Based on the initial screening, perform a more detailed optimization around the pressure that showed the most promising results.
It is crucial to consult with an expert in high-pressure chemistry and to use appropriate safety equipment when performing these experiments.
Data Presentation: Reaction Condition Summaries
The following tables provide a summary of typical reaction conditions for common benzisoxazole synthesis routes.
Table 1: Conditions for [3+2] Cycloaddition of Nitrile Oxides and Arynes
Protocol 1: Synthesis of 3-Substituted 1,2-Benzisoxazoles via [3+2] Cycloaddition
This protocol details the cycloaddition of an in situ generated nitrile oxide and an aryne.[1][7]
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the silylaryl triflate (aryne precursor, 2.0 equiv) and cesium fluoride (CsF, 3.0 equiv) in anhydrous acetonitrile.
Reagent Addition: Prepare a solution of the chlorooxime (1.0 equiv) in anhydrous acetonitrile. Add this solution to the reaction mixture via a syringe pump over 2.5 hours at room temperature.
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted benzisoxazole.
Protocol 2: Synthesis from a Cyclic 1,3-Dicarbonyl Compound
This protocol is suitable for the synthesis of 3-unsubstituted or 3-carboxy-substituted benzisoxazoles.
Reaction Setup: To a solution of the 2-oximinoacetyl-phenol derivative (0.1 M) in N,N-dimethylformamide (DMF), add sodium acetate (2.2 equiv) and acetic anhydride (2.3 equiv).
Heating: Reflux the reaction mixture for approximately 4 hours, monitoring the consumption of the starting material by TLC.
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.
Isolation: Filter the resulting solid, wash with water, and dry to obtain the crude product. Further purification can be performed by recrystallization or column chromatography.
Visualizations
Troubleshooting Workflow for Low Yields
Caption: A decision-making workflow for troubleshooting low-yield benzisoxazole syntheses.
Competing Pathways in the Cyclization of o-Hydroxyaryl Oximes
Caption: Illustration of the competing reaction pathways for o-hydroxyaryl oximes.
References
BenchChem. (2025).
BenchChem. (2025). Optimizing reaction conditions for one-pot benzoxazole synthesis.
Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. PMC. [Link]
BenchChem. (2025). Optimizing reaction conditions for 1,2-Benzisoxazole synthesis.
Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Chemistry Portal. [Link]
Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.).
Lewis acid-promoted direct synthesis of isoxazole derivatives. (2023). PMC. [Link]
BenchChem. (2025). A Comparative Guide to Conventional and Microwave-Assisted Synthesis.
Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. (2020).
COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (n.d.).
Microwave-assisted Synthesis of Benzoxazoles Derivatives. (n.d.). Bentham Science Publisher. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Topic: Overcoming Steric Hindrance & Synthetic Bottlenecks
Last Updated: 2025-05-15
Introduction: The Steric Conundrum
Welcome to the technical support hub for benzisoxazole synthesis. If you are here, you are likely facing a specific set of problems: your yields are plummeting as you increase the size of the C-3 substituent, or your scaffold is inexplicably rearranging into a salicylonitrile.
The 1,2-benzisoxazole (indoxazene) core is a privileged pharmacophore found in antipsychotics (Risperidone, Paliperidone) and anticonvulsants (Zonisamide). However, the C-3 position is sterically sensitive. Traditional cyclization methods often fail when
is bulky (e.g., tert-butyl, ortho-substituted aryl) because the transition state for the N-O bond formation is crowded. Furthermore, the isoxazole ring is thermodynamically eager to open under basic conditions, leading to "dead" nitrile side products.
This guide moves beyond standard textbook protocols to address these high-friction scenarios.
Module 1: Constructing the Core (The "Construction" Phase)
The Issue: You are attempting to cyclize a 2-hydroxyaryl ketoxime, but the reaction stalls or yields the wrong isomer (benzoxazole) when the C-3 substituent is bulky.
Root Cause Analysis: The E/Z Trap
The geometry of the oxime is the single most critical variable.
The E-isomer places the hydroxyl group of the oxime close to the phenolic oxygen, facilitating SNAr cyclization to the benzisoxazole .
The Z-isomer places the hydroxyl group away, often leading to a Beckmann rearrangement that yields the benzoxazole (an isomer you likely do not want).
Steric Impact: Bulky substituents force the oxime into the Z-configuration to minimize steric clash with the phenol ring, inherently biasing the reaction against your desired product.
Standard base-mediated cyclization fails here. Use Copper(I) to template the reaction.
Reagents:
Substrate: 2-Hydroxyaryl ketoxime (1.0 equiv)
Catalyst: CuI (5 mol%)
Ligand: 1,10-Phenanthroline (10 mol%) or DMEDA
Base: Cs₂CO₃ (2.0 equiv)
Solvent: DMF or DMSO (Anhydrous)
Temp: 80–100 °C
Step-by-Step:
Degas: Steric hindrance slows the rate, making the catalyst susceptible to oxidation. Sparge solvent with Argon for 15 mins.
Complexation: Add CuI and Ligand to the solvent first. Stir for 10 mins to form the active catalytic species.
Addition: Add the oxime and base.
Monitoring: Monitor via HPLC. If the reaction stalls at 50% conversion, add a second portion of catalyst (2 mol%).
Workup: Quench with aqueous NH₄Cl/NH₃ (buffer pH 9) to sequester copper before extraction.
Why this works: The Copper(I) center coordinates both the phenolic oxygen and the oxime nitrogen. This "clamping" effect brings the reacting centers together regardless of the initial steric repulsion, effectively bypassing the E/Z geometric requirement [1].
Module 2: Functionalization (The "Decoration" Phase)
The Issue: You cannot build the ring with the bulky group already attached. You need to install it after ring formation.
Strategy: Palladium-Catalyzed C-H Activation
Direct arylation at C-3 is superior to cross-coupling of 3-halo-benzisoxazoles because 3-halo derivatives are unstable and prone to ring opening.
Protocol B: C-H Arylation of 1,2-Benzisoxazoles
Component
Standard Condition
For Sterically Hindered Aryl Halides
Catalyst
Pd(OAc)₂ (5 mol%)
Pd(OAc)₂ (10 mol%)
Ligand
PPh₃
XPhos or SPhos (Bulky phosphines are essential)
Base
K₂CO₃
K₂CO₃ + Pivalic Acid (30 mol%)
Solvent
Toluene
Mesitylene (Higher boiling point)
Temp
110 °C
140 °C
Critical Insight (The Pivalic Acid Effect):
For sterically hindered couplings, the C-H activation step is the rate-determining bottleneck. Pivalic acid acts as a "proton shuttle" (CMD mechanism - Concerted Metallation-Deprotonation), significantly lowering the activation energy for cleaving the C-3 proton [2].
Module 3: Troubleshooting Ring Instability (The "Salicylonitrile Trap")
The Issue: "I started with a benzisoxazole, added a base, and ended up with a salicylonitrile."
Mechanism: The Kemp Elimination
The N-O bond in benzisoxazoles is weak (~55 kcal/mol). Strong bases or nucleophiles can attack the C-3 position (or deprotonate it if
), leading to ring opening.
Visualizing the Failure Mode:
Caption: The "Salicylonitrile Trap." Steric bulk at C-3 destabilizes the ring, making it hypersensitive to base-mediated cleavage.
Troubleshooting Checklist:
Base Selection: Never use hydroxide or alkoxide bases (NaOH, NaOMe) with sterically strained benzisoxazoles. Switch to non-nucleophilic bases like Cs₂CO₃, K₃PO₄, or LiHMDS (at -78 °C).
Temperature: If performing SNAr on the benzene ring (e.g., at C-6), keep T < 80 °C. Higher temperatures promote the Kemp elimination.
Alternative: If the ring keeps opening, consider the [4+1] Annulation Strategy . Instead of cyclizing an oxime, react an N-phenoxyacetamide with an aldehyde using Pd(II) catalysis. This builds the ring and the C-3 substituent simultaneously under neutral conditions, avoiding the base-instability window entirely [3].
Frequently Asked Questions (FAQs)
Q1: My yield is <10% when synthesizing a 3-(ortho-tolyl)benzisoxazole. I see a lot of starting material.A: This is a classic "conformation lock." The ortho-methyl group forces the oxime into the Z-conformation.
Fix: Do not use thermal cyclization. Switch to the CuI/1,10-Phenanthroline system (Protocol A). The copper forces the "unnatural" bite angle required for cyclization.
Q2: Can I use microwave irradiation to speed up the reaction?A:Proceed with caution. While microwaves overcome steric barriers, benzisoxazoles are thermally labile.
Rule: If your solvent is polar (DMF/EtOH), limit T to 120 °C. Above this, the N-O bond cleavage accelerates faster than the coupling reaction.
Q3: I need to install a piperidine ring at C-3 (like in Risperidone). The substitution reaction is messy.A: Direct nucleophilic displacement of a 3-chloro group is difficult due to competing ring opening.
Better Route: Use an oxime acetate activation . Synthesize the oxime of the ketone, acetylate it (Ac₂O), and then treat with the amine. The acetate acts as a better leaving group during the cyclization-substitution cascade [4].
References
BenchChem Technical Support. (2025).[1] Application Notes and Protocols for the Functionalization of the C3 Position of the Benzo[d]isoxazole Ring. Retrieved from
Chemical Science. (2025). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Royal Society of Chemistry. Retrieved from
Dubrovskiy, A. V., & Larock, R. C. (2010).[2] Synthesis of Benzisoxazoles via N-O Bond Formation. Organic Letters. Retrieved from
Uno, H., & Kurokawa, M. (1978).[3] Studies on 3-Substituted 1, 2-Benzisoxazole Derivatives. Chemical & Pharmaceutical Bulletin. Retrieved from
Technical Support Center: Troubleshooting Low Conversion Rates in Benzisoxazole Formation
Introduction The 1,2-benzisoxazole core is a privileged scaffold in medicinal chemistry, present in numerous therapeutic agents.[1] Its synthesis, however, is often plagued by challenges, with low conversion rates being...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The 1,2-benzisoxazole core is a privileged scaffold in medicinal chemistry, present in numerous therapeutic agents.[1] Its synthesis, however, is often plagued by challenges, with low conversion rates being a primary concern for researchers in drug discovery and process development. This guide provides a structured, in-depth approach to troubleshooting common issues encountered during benzisoxazole formation. As Senior Application Scientists, we aim to move beyond simple procedural lists, focusing instead on the underlying chemical principles to empower you to diagnose and resolve synthetic hurdles effectively.
This document is structured as a series of frequently asked questions (FAQs) for quick reference, followed by a detailed troubleshooting guide organized by experimental observation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in benzisoxazole synthesis?
A1: Low yields in benzisoxazole synthesis typically stem from a few core issues:
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. For example, the thermolysis of 2-azidobenzophenones shows significantly higher yields in xylene at 135°C compared to other solvents like toluene or DMF.[2][3]
Formation of Side Products: Competing reaction pathways are a frequent cause of reduced yields. Common side reactions include Beckmann rearrangement of o-hydroxyaryl oximes and dimerization of in situ generated nitrile oxides.[2]
Poor Reagent or Catalyst Quality: The purity of starting materials and the activity of catalysts are paramount. Impurities can interfere with the reaction, and catalysts can deactivate over time or due to improper handling.[2][4]
Incorrect Stoichiometry: Ensuring the correct ratio of reactants is crucial. In some cases, using an excess of one reactant can help drive the reaction to completion.[2]
Q2: I'm following a literature procedure, but my yields are consistently lower than reported. What should I investigate first?
A2: Discrepancies between your results and published data are common and can be attributed to subtle differences in experimental setup.[2]
Reagent and Solvent Purity: Verify the grade and purity of your chemicals. Trace impurities not present in the original study can inhibit the reaction.[2][4] It is often wise to purify starting materials if their quality is in doubt.
Reaction Setup: Differences in stirring efficiency and heat transfer can impact the reaction outcome. Ensure your setup provides adequate mixing and precise temperature control.[2]
Inert Atmosphere: Many reagents and intermediates in these syntheses are sensitive to air and moisture. Ensure your reaction is conducted under a properly maintained inert atmosphere (e.g., nitrogen or argon).[4][5]
Systematic Optimization: Conduct small-scale experiments by systematically varying one parameter at a time (e.g., temperature, catalyst loading) to find the optimal conditions for your specific laboratory environment.[2]
Q3: How do I choose the most appropriate synthetic method for my target benzisoxazole?
A3: The choice of synthetic route is dictated by the desired substitution pattern on the benzisoxazole ring and the availability of starting materials.[2]
For 3-Substituted Benzisoxazoles: The [3+2] cycloaddition of in situ generated nitrile oxides and arynes is a versatile and powerful method that tolerates a wide variety of functional groups.[2][6]
Classic Cyclization: The base-promoted cyclization of o-hydroxyaryl ketoximes is a traditional and widely used method for accessing 1,2-benzisoxazoles.[3]
For 3-Unsubstituted or 3-Carboxy-substituted Benzisoxazoles: Synthesis from cyclic 1,3-dicarbonyl compounds is often a suitable approach.[2]
In-Depth Troubleshooting Guide
This section is organized by the specific symptoms you might observe in your reaction, providing a logical path to diagnose and solve the underlying problem.
Symptom 1: No or Minimal Product Formation
If your reaction yields little to no desired product, it suggests a fundamental issue with the reaction conditions, reagents, or the chosen synthetic path.
A decision tree for troubleshooting low-yield reactions.
Possible Cause 1.1: Inappropriate Reaction Conditions
The causality here is straightforward: without sufficient energy (temperature) or a suitable medium (solvent), the reaction cannot proceed efficiently.
Temperature: Many cyclization reactions have a significant activation energy. Temperatures that are too low will result in a stalled reaction. Conversely, excessively high temperatures can cause decomposition.[4] Temperature must be optimized for each specific transformation.[3]
Solvent: The solvent's role is critical. It must dissolve the reactants and stabilize transition states. In the [3+2] cycloaddition of nitrile oxides and arynes, for instance, polar aprotic solvents like acetonitrile are effective, whereas less polar solvents like THF have been shown to fail.[7]
Troubleshooting Steps:
Consult the Literature: Carefully review procedures for similar substrates to find a reliable starting point for temperature and solvent.
Screen Solvents: If solubility is an issue or the reaction is not proceeding, test a range of solvents with varying polarities (e.g., toluene, DCM, DMF).[8]
Vary Temperature: Perform small-scale experiments at temperatures 10-20°C above and below the literature value to find the optimum for your specific substrate.
Possible Cause 1.2: Inactive Reagents or Catalyst
The integrity of your starting materials is non-negotiable for a successful reaction.
Reagent Purity: Starting materials like o-hydroxyaryl ketones or oximes can contain impurities that inhibit the reaction. Always use high-purity reagents or purify them before use.[4][5]
Catalyst Activity: If your synthesis uses a catalyst, its activity is paramount. Many catalysts are sensitive to air and moisture and can lose activity if not handled under an inert atmosphere.[4][5]
Troubleshooting Steps:
Verify Purity: Use techniques like NMR, melting point, or LC-MS to confirm the purity of your starting materials.
Use Fresh Catalyst: If catalyst deactivation is suspected, use a fresh batch from a reliable supplier.
Inert Atmosphere: Ensure your reaction is performed under strictly anhydrous and oxygen-free conditions, especially if organometallic catalysts or air-sensitive reagents are involved.[5]
Symptom 2: Significant Formation of Side Products
The presence of major byproducts indicates that one or more competing reaction pathways are kinetically favorable under your current conditions. The solution lies in adjusting conditions to favor the desired pathway.
Competing pathways in the cyclization of o-hydroxyaryl ketoximes.[2]
Possible Cause 2.1: Beckmann Rearrangement
When synthesizing 1,2-benzisoxazoles from o-hydroxyaryl oximes, a common side reaction is the Beckmann rearrangement, which produces isomeric benzo[d]oxazoles.[2] The reaction conditions are critical in directing the pathway towards the desired N-O bond formation over the rearrangement.[2]
Troubleshooting Steps:
Reagent Choice: Certain reagents are known to favor the desired cyclization. For example, a PPh₃/DDQ system can be highly effective for the cyclization of oximes while minimizing the Beckmann rearrangement.[3]
Temperature Control: Carefully control the reaction temperature, as higher temperatures can sometimes favor the rearrangement pathway.
Possible Cause 2.2: Nitrile Oxide Dimerization
In syntheses involving the [3+2] cycloaddition of in situ generated nitrile oxides, the dimerization of the nitrile oxide to form a furoxan is a major competing reaction that consumes the reactive intermediate.[2][3]
Troubleshooting Steps:
Slow Addition: The key to minimizing dimerization is to keep the instantaneous concentration of the nitrile oxide low. This is achieved by the slow, syringe-pump addition of the nitrile oxide precursor (e.g., a chlorooxime) to the reaction mixture containing the aryne precursor.[2][7] An addition time of 2.5 hours has been found to be optimal in certain systems.[3][7]
Stoichiometry: Use an excess (e.g., 2 equivalents) of the aryne precursor. This increases the probability of the desired [3+2] cycloaddition over the bimolecular dimerization.[7]
Data Summary Tables
For data-driven decision-making, it is crucial to understand how quantitative changes in reaction parameters affect the outcome.
Table 1: Impact of Reaction Conditions on [3+2] Cycloaddition Yield
(Data synthesized from optimization studies of 3-phenyl-1,2-benzisoxazole formation)[7]
Entry
Aryne Precursor (equiv)
Fluoride Source
Solvent
Addition Time (h)
Temperature (°C)
Yield (%)
1
1.0
CsF
ACN
Instant
25
< 25
2
2.0
CsF
ACN
Instant
25
61
3
2.0
CsF
THF
Instant
25
0
4
2.0
CsF
ACN
Instant
65
45
5
2.0
CsF
ACN
2.5
25
90
Table 2: Common Solvents and Their Role in Benzisoxazole Synthesis [8]
Solvent
Type
Polarity
Typical Use Case
Considerations
Toluene/Xylene
Non-polar
Low
High-temperature cyclizations (e.g., thermolysis)
Good for driving reactions requiring high heat.
Acetonitrile (ACN)
Polar Aprotic
High
[3+2] Cycloadditions, SNAr reactions
Excellent at stabilizing charged intermediates.
Dimethylformamide (DMF)
Polar Aprotic
High
General purpose, good solubilizing power
High boiling point can make removal difficult.
Tetrahydrofuran (THF)
Ethereal
Medium
General purpose, base-mediated reactions
Can be ineffective for certain cycloadditions.
Ethanol
Polar Protic
High
"Green" chemistry approaches
Can act as a nucleophile in some cases.
Key Synthetic Pathways & Experimental Protocols
Major synthetic pathways to the 1,2-benzisoxazole core.[2]
Protocol 1: General Procedure for [3+2] Cycloaddition of a Nitrile Oxide and an Aryne[2][3][8]
This protocol details the cycloaddition of an in situ generated nitrile oxide and an aryne, a robust method for 3-substituted benzisoxazoles.
Reaction Setup: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the silylaryl triflate (aryne precursor, 2.0 equiv) and anhydrous cesium fluoride (CsF, 3.0 equiv) in anhydrous acetonitrile.
Reagent Addition: Prepare a solution of the chlorooxime (nitrile oxide precursor, 1.0 equiv) in anhydrous acetonitrile. Add this solution to the reaction mixture via a syringe pump over 2.5 hours at room temperature. The slow addition is critical to minimize nitrile oxide dimerization.
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Base-Promoted Cyclization of an o-Hydroxyaryl Ketoxime[3]
This protocol describes a classic method for forming the benzisoxazole ring via C-O bond formation.
Reaction Setup: Dissolve the o-hydroxyaryl ketoxime (1.0 equiv) in a suitable solvent (e.g., ethanol, DMF).
Base Addition: Add a suitable base (e.g., sodium hydroxide, potassium carbonate, 2.0-3.0 equiv). The choice and strength of the base are important for deprotonating the phenolic hydroxyl group to initiate the cyclization.
Heating: Heat the reaction mixture to reflux and monitor by TLC for the consumption of the starting material.
Work-up: After cooling to room temperature, acidify the reaction mixture with a suitable acid (e.g., 1M HCl). Extract the product with an organic solvent.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
References
optimizing reaction conditions for 1,2-Benzisoxazole synthesis - Benchchem.
Optimizing reaction conditions for benzoisoxazole form
Technical Support Center: Troubleshooting Benzoxazole Synthesis - Benchchem.
Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Gener
Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis - Benchchem.
Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines.
Solvent effects and selection for benzoxazole form
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC.
Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry - ResearchG
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles | Organic Letters - ACS Public
Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC.
removing metal catalysts from final benzisoxazole products
Technical Support Center: Metal Catalyst Removal from Benzisoxazole APIs Status: Active Agent: Senior Application Scientist (Process Chemistry Division) Ticket Subject: Strategies for reducing Pd/Cu/Rh residuals to ICH Q...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Metal Catalyst Removal from Benzisoxazole APIs
Status: Active
Agent: Senior Application Scientist (Process Chemistry Division)
Ticket Subject: Strategies for reducing Pd/Cu/Rh residuals to ICH Q3D limits in Benzisoxazole synthesis.
Introduction: The Benzisoxazole Challenge
Welcome to the Process Chemistry Support Center. You are likely here because your final benzisoxazole product (e.g., Risperidone/Paliperidone intermediate or Zonisamide derivative) is retaining metal catalysts—most likely Palladium (Pd) from a Buchwald-Hartwig/Suzuki coupling or Copper (Cu) from a cyclization step.
The Core Problem: Benzisoxazoles are not passive substrates. The nitrogen atom at the 2-position and the oxygen at the 1-position render the isoxazole ring an effective bidentate ligand. This creates a "tug-of-war" between your product and the wash solution for the metal ion. Standard aqueous washes (EDTA/Brine) often fail because the Benzisoxazole-Metal complex is lipophilic and stays in the organic phase.
This guide provides a self-validating, step-by-step protocol to break this complex and reach ICH Q3D compliance.
Module 1: Diagnostic & Assessment
Before attempting removal, you must characterize the impurity profile.
Q: How do I determine if the color of my product indicates metal contamination?A: While pure benzisoxazoles are often white or pale cream, Pd-complexes typically manifest as yellow-to-orange discoloration. However, do not rely on color.
Trace Pd (Colloidal): Can appear grey/black.
Trace Pd (Oxidized): Can be invisible in solution but precipitate later.
Action: Perform a quantitative ICP-MS (Inductively Coupled Plasma Mass Spectrometry) scan. You need a baseline ppm value to calculate the "Scavenger Equivalent" (see Module 2).
Q: What are the target limits? (ICH Q3D Reference)A: Your target depends on the administration route.
Element
Class
Oral PDE (µ g/day )
Parenteral PDE (µ g/day )
Concentration Limit (10g daily dose)
Palladium (Pd)
2B
100
10
10 ppm (Oral) / 1 ppm (Inj)
Copper (Cu)
3
3000
300
300 ppm (Oral)
Rhodium (Rh)
2B
100
10
10 ppm (Oral) / 1 ppm (Inj)
Nickel (Ni)
2A
200
20
20 ppm (Oral) / 2 ppm (Inj)
Module 2: Solid-Phase Scavenging (The Gold Standard)
For nitrogen-containing heterocycles like benzisoxazoles, functionalized silica scavengers are superior to activated carbon because they rely on chemisorption (covalent bonding) rather than physisorption, preventing desorption during filtration.
Selection Guide: The "Affinity Ladder"
You must choose a scavenger with a higher binding constant (
) than your benzisoxazole ring.
Scavenger Type
Functional Group
Best For
Compatibility Note
Si-Thiol (SH)
Propylthiol
Ag, Hg, Pd(0), Cu, Rh
Universal Choice. Good baseline.
Si-Thiourea
Thiourea
Pd(II), Pd(0)
High Specificity. Best for Suzuki/Heck residuals.
Si-DMT
Dimercaptotriazine
Pd, Ru, Rh, Ir
Strongest Binder. Use if Thiol fails.
Si-TAAcOH
Triamine Tetraacetic Acid
Ni, Cu, Fe
Mimics EDTA; best for base metals.
Protocol: The "Hot Filtration" Method
Use this protocol for >90% metal removal in a single pass.
Dissolution: Dissolve crude benzisoxazole in a solvent where it is freely soluble (THF, Ethyl Acetate, or DMF). Avoid alcohols if possible, as they can reduce Pd(II) to colloidal Pd(0), which is harder to scavenge.
Loading: Add 3–4 equivalents of Scavenger (relative to the residual metal content, NOT the API mass).
Calculation: If you have 1000 ppm Pd in 10g product -> 10 mg Pd total (~0.1 mmol). Add 0.3–0.4 mmol of Si-Thiourea.
Incubation: Stir at 50–60°C for 4 hours.
Why Heat? Heat increases the exchange rate, allowing the scavenger to "steal" the metal from the benzisoxazole ligand.
Filtration: Filter continuously while HOT through a 0.45 µm pad (Celite or membrane).
Critical: If the solution cools, the benzisoxazole may precipitate with the scavenger, or the metal-scavenger complex might leach.
Wash: Wash the filter cake with hot solvent to recover adsorbed product.
Module 3: Troubleshooting & Advanced Workflows
Q: I used Si-Thiol, but the Pd level only dropped from 1000 ppm to 200 ppm. Why?A: You likely have Colloidal Palladium (Pd nanoparticles).
Mechanism: Thiols bind well to ionic Pd(II). They struggle to "bite" into solid Pd(0) clusters.
Solution:
Oxidative Spiking: Add a mild oxidant (e.g., air bubbling or trace DMSO) to oxidize surface Pd(0) to Pd(II) before adding the scavenger.
Switch Scavenger: Use Si-DMT (Dimercaptotriazine). The triazine ring aids in breaking down clusters.
Q: Can I just use Activated Carbon (Charcoal)?A: Proceed with caution.
Risk: Benzisoxazoles are flat, aromatic systems that stick avidly to carbon sheets (pi-stacking). You may lose 10–20% of your yield.
If you must: Use Darco KB-G (chemically activated, acidic). It has larger pores and is less likely to trap the API compared to steam-activated carbons.
Visual Workflow: Optimization Logic
Figure 1: Decision Logic for Scavenger Selection and Process Optimization.
Module 4: Crystallization "Gotchas"
Q: I crystallized my product, but the crystals are still contaminated. Why?A: You have created an Inclusion Complex .
Because the benzisoxazole ring coordinates to the metal, the metal complex can co-crystallize within the lattice structure of your API.
The Fix: You must break the coordination before crystallization.
Protocol:
Dissolve the API in a "Good Solvent" (e.g., Acetone).
Add a "Ligand Scavenger" to the solution (e.g., N-Acetylcysteine or Trimercaptotriazine).
Stir for 1 hour.
Add the "Anti-Solvent" (e.g., Water or Heptane) slowly to induce crystallization. The metal-ligand complex will stay in the mother liquor.
References
ICH Q3D (R2) . Guideline for Elemental Impurities. International Council for Harmonisation, 2022.
SiliCycle Inc. SiliaMetS® Metal Scavengers Selection Guide. SiliCycle Application Notes.
Biotage . Strategies for Palladium Removal in Pharmaceutical Synthesis. Biotage White Papers.
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889–900.
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.
Reference Data & Comparative Studies
Validation
A Comparative Guide to HPLC Method Development for Purity Assessment of Edoxaban (CAS 220127-57-1)
This guide provides a comprehensive, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of Edoxaban (CAS 220127-57-1). Moving beyond a simple...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of Edoxaban (CAS 220127-57-1). Moving beyond a simple recitation of steps, this document delves into the scientific rationale behind methodological choices, comparing various analytical strategies to arrive at an optimized, stability-indicating assay. The protocols and validation strategies described herein are grounded in the principles of scientific integrity and are designed to meet the rigorous standards of regulatory bodies such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).
Introduction: The Analytical Imperative for Edoxaban Purity
Edoxaban is a potent, orally bioavailable direct factor Xa inhibitor, widely prescribed as an anticoagulant to prevent stroke and systemic embolism.[1][2] The therapeutic efficacy and safety of Edoxaban are intrinsically linked to its purity. Consequently, a well-developed and validated HPLC method is paramount for ensuring the quality of the active pharmaceutical ingredient (API) and its formulated products by accurately quantifying the parent compound and separating it from any potential process-related impurities and degradation products.[3]
This guide will navigate the critical stages of HPLC method development, from understanding the physicochemical properties of Edoxaban to fine-tuning chromatographic parameters for optimal separation and, finally, ensuring the method's robustness through rigorous validation.
Foundational Knowledge: Physicochemical Properties of Edoxaban
A successful method development strategy begins with a thorough understanding of the analyte's physicochemical characteristics. These properties dictate the initial choice of chromatographic conditions.
The presence of multiple functional groups, including amide, pyridine, and thiazole moieties, suggests potential for strong UV absorbance and multiple sites for interaction with the stationary phase. The molecule possesses several chiral centers, indicating the potential for isomeric impurities.[1]
The pKa indicates that Edoxaban's ionization state is pH-dependent. At pH values below 6.7, it will be predominantly in its protonated, cationic form, while at pH values above 6.7, it will be in its neutral form. This is a critical parameter for controlling retention time and peak shape in reversed-phase HPLC.
Solubility
Slightly soluble in water and pH 3-5 buffer; very slightly soluble at pH 6-7; practically insoluble at pH 8-9.[7][9][] Soluble in methanol and DMSO.[11][12][13]
Dictates the choice of diluent for sample and standard preparation. A mobile phase-compatible diluent is essential to prevent peak distortion.
Provides a starting point for selecting the detection wavelength for UV-based HPLC detectors, ensuring high sensitivity for the analyte.
A Systematic Approach to HPLC Method Development
The development of a robust HPLC method is a systematic process involving the careful selection and optimization of several key parameters. The following workflow illustrates a logical progression from initial scouting to final method validation.
Caption: A systematic workflow for HPLC method development and validation.
Defining the Analytical Target Profile (ATP)
As outlined in ICH Q14, the first step is to define the ATP.[17][18][19] For a purity assessment method, the ATP would be: "To develop a selective, sensitive, and robust HPLC method capable of accurately quantifying Edoxaban and separating it from all known impurities and degradation products at a reporting threshold of 0.1%."
Column and Stationary Phase Selection: A Comparative View
The choice of the stationary phase is critical for achieving the desired selectivity. For a molecule like Edoxaban, two common reversed-phase columns are worth comparing:
C18 (Octadecyl Silane): This is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention. Given Edoxaban's moderate polarity, a C18 column is a logical starting point. Several published methods for Edoxaban utilize C18 columns.[15][20]
Phenyl-Hexyl: This stationary phase provides alternative selectivity through π-π interactions with the aromatic rings in Edoxaban (the chloropyridine and thiazolopyridine moieties). This can be particularly advantageous for separating structurally similar impurities. A reported method for separating oxidative degradation products of Edoxaban successfully employed a phenyl column.[14][21]
Recommendation: Initial screening should be performed on both a C18 and a Phenyl-Hexyl column to assess which provides superior resolution for Edoxaban and its potential impurities.
Mobile Phase Optimization: The Key to Resolution
The mobile phase composition, particularly the organic modifier and the pH of the aqueous phase, is arguably the most influential factor in achieving the desired separation.
Organic Modifier:
Acetonitrile: Generally offers lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths compared to methanol.
Methanol: Can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor and acceptor.
Aqueous Phase and pH Control:
Given Edoxaban's pKa of 6.7, the pH of the mobile phase will significantly impact its retention and peak shape.[7][9][]
Acidic pH (e.g., pH 3-4): At this pH, Edoxaban will be fully protonated and positively charged. This typically leads to good peak shapes on modern, high-purity silica-based columns. Buffers such as phosphate or acetate are suitable.
Near-Neutral pH (e.g., pH 6-7): Operating close to the pKa is generally avoided as small fluctuations in pH can lead to significant changes in retention time, impacting method robustness.
Alkaline pH: While possible with hybrid or specialized columns, the solubility of Edoxaban is very low at higher pH, making this a less desirable option.[4][7][9][]
Comparative Mobile Phase Strategies:
Mobile Phase System
Rationale
Potential Outcome
A: Acetonitrile / B: 0.1% Formic Acid in Water
Simple, volatile mobile phase suitable for LC-MS compatibility. The low pH ensures Edoxaban is protonated, promoting good peak shape.
Good starting point for initial screening. May not provide sufficient buffering capacity for complex separations.
Provides robust pH control, leading to reproducible retention times. Phosphate is a common and effective buffer in this pH range.
Excellent for routine QC applications. Non-volatile, so not suitable for LC-MS.
A: Methanol / B: 20mM Ammonium Acetate, pH 4.0
Ammonium acetate is volatile, making it suitable for LC-MS. Methanol offers alternative selectivity to acetonitrile.
A good option if acetonitrile does not provide the desired resolution or for mass spectrometry-based impurity identification.[14][21]
Detection Wavelength
Based on the literature, a detection wavelength of approximately 290 nm provides high sensitivity for Edoxaban.[14][15][16] However, it is prudent to run a photodiode array (PDA) scan during initial method development to confirm the optimal wavelength and to assess the UV spectra of any impurities to ensure they are also detected.
Experimental Protocols: A Tale of Two Methods
To illustrate the practical application of these principles, we present two distinct but effective starting methods for purity assessment. Method 1 is a robust QC-friendly method, while Method 2 is designed with LC-MS compatibility in mind for impurity identification.
Method 1: Robust Reversed-Phase HPLC for Routine QC
This method prioritizes reproducibility and resolution for known impurities.
Chromatographic Conditions:
Parameter
Condition
HPLC System
Agilent 1260 Infinity II or equivalent with a DAD/PDA detector
Column
Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A
20 mM Potassium Phosphate Monobasic, pH adjusted to 3.5 with Phosphoric Acid
Mobile Phase B
Acetonitrile
Gradient Program
Time (min)
0
25
26
30
Flow Rate
1.0 mL/min
Column Temperature
35 °C
Detection Wavelength
290 nm
Injection Volume
10 µL
Diluent
Acetonitrile:Water (50:50, v/v)
Step-by-Step Protocol:
Mobile Phase Preparation:
For Mobile Phase A, weigh and dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water. Adjust the pH to 3.5 using dilute phosphoric acid. Filter through a 0.45 µm membrane filter.
For Mobile Phase B, use HPLC-grade acetonitrile.
Degas both mobile phases before use.
Standard Preparation (0.5 mg/mL):
Accurately weigh about 25 mg of Edoxaban reference standard into a 50 mL volumetric flask.
Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve.
Allow to cool to room temperature and dilute to volume with the diluent.
Sample Preparation (from Tablets):
Weigh and finely powder not fewer than 20 tablets.
Transfer a quantity of the powder equivalent to 25 mg of Edoxaban to a 50 mL volumetric flask.
Add approximately 30 mL of diluent, sonicate for 15 minutes with intermittent shaking.
Allow to cool and dilute to volume with the diluent.
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Run:
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
Inject a blank (diluent), followed by the standard solution, and then the sample solution.
Perform system suitability injections as required by relevant guidelines.[5][22]
Method 2: LC-MS Compatible Method for Impurity Identification
This method uses a volatile mobile phase, making it ideal for interfacing with a mass spectrometer to identify unknown impurities or degradation products.
Chromatographic Conditions:
Parameter
Condition
HPLC System
Waters ACQUITY UPLC I-Class with a PDA detector and QDa Mass Detector
Column
YMC-Triart Phenyl, 2.1 x 100 mm, 1.9 µm
Mobile Phase A
10 mM Ammonium Acetate in Water, pH adjusted to 4.0 with Acetic Acid
Mobile Phase B
Acetonitrile:Methanol (50:50, v/v)
Gradient Program
Time (min)
0
15
16
20
Flow Rate
0.4 mL/min
Column Temperature
40 °C
Detection Wavelength
290 nm
Injection Volume
2 µL
Diluent
Acetonitrile:Water (50:50, v/v)
Step-by-Step Protocol:
The preparation of mobile phases and solutions is similar to Method 1, substituting the appropriate buffer and diluent. The use of a UPLC system and a sub-2 µm particle column allows for faster analysis times and higher resolution.
Method Validation: A Trust-Building Exercise
Once an optimized method is developed, it must be validated in accordance with ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[17][23][24][25] The following parameters are essential for a purity method:
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to ensure that degradation products do not co-elute with the main peak. Peak purity analysis using a PDA detector is crucial here.[15][26]
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range from the reporting limit to 120% of the specification for the impurity.
Accuracy: The closeness of the test results to the true value. This is determined by spiking a placebo or sample with known amounts of impurities and calculating the percentage recovery.
Precision:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, flow rate, column temperature).
Caption: Interrelationship of validation parameters ensuring a method is 'Fit for Purpose'.
Conclusion and Comparative Summary
Both presented methods offer viable pathways for the purity assessment of Edoxaban. The optimal choice depends on the specific requirements of the laboratory and the stage of drug development.
Phenyl (π-π Interactions, Alternative Selectivity)
Mobile Phase Buffer
Phosphate (Non-volatile)
Ammonium Acetate (Volatile)
Instrumentation
Standard HPLC/UPLC
UPLC with Mass Detector
Key Advantage
High Robustness, Industry Standard
High Resolution, Confirmatory Identification
Limitation
Not suitable for MS
Requires more specialized equipment
By adopting a systematic, science-driven approach as outlined in this guide, researchers and drug development professionals can confidently develop and validate a robust and reliable HPLC method for the purity assessment of Edoxaban, ensuring the quality and safety of this critical medication.
References
Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa. PMC.[Link]
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.[Link]
<621> CHROMATOGRAPHY. US Pharmacopeia (USP).[Link]
Chemical structure of edoxaban: N-(5-chloropyridin-2-yl). ResearchGate.[Link]
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.[Link]
Understanding the Latest Revisions to USP <621>. Agilent.[Link]
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.[Link]
Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development? Contract Pharma.[Link]
Liquid chromatography separation and identification of new oxidative degradation impurity in edoxaban tosylate hydrate drug substance by using liquid chromatography with tandem mass spectrometry. PubMed.[Link]
ICH Q2(R2) guideline on validation of analytical procedures - Step 5. European Medicines Agency.[Link]
Development And Validation of Reverse Phase High Performance Liquid Chromatography Method for Quantitative Estimation of Edoxaban Using PDA Detector. Journal of Chemical Health Risks.[Link]
Edoxaban Tosylate Monohydrate BP EP USP CAS 1229194-11-9. Fengchen.[Link]
DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF EDOXABAN TOSYLATE IN TABLET DOSAGE FORMS. OUCI.[Link]
Development of HPLC method for isomeric impurities of key starting material of novel oral anticoagulant drug; Edoxaban Tosylate Monohydrate. Applied Chemical Engineering.[Link]
Edoxaban Impurities and Related Compound. Veeprho.[Link]
Clinical Pharmacology and Biopharmaceutics Review. accessdata.fda.gov.[Link]
Molecular structure of edoxaban and position of [ 14 C] label (). ResearchGate.[Link]
Analytical Mastery: Validating HPLC Methods for Fluorinated Benzisoxazole Intermediates
As a Senior Application Scientist, I frequently encounter analytical bottlenecks in the scale-up of complex active pharmaceutical ingredients (APIs). One of the most notorious challenges in modern pharmaceutical analysis...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter analytical bottlenecks in the scale-up of complex active pharmaceutical ingredients (APIs). One of the most notorious challenges in modern pharmaceutical analysis is the chromatographic resolution of fluorinated intermediates—specifically, compounds like 3-(2-chloroethyl)-6-fluoro-1,2-benzisoxazole , a critical building block for atypical antipsychotics such as risperidone and paliperidone[1][2].
When validating analytical methods for these intermediates, analysts often default to standard C18 columns. However, this approach frequently fails to resolve the target 6-fluoro intermediate from its 5-fluoro regioisomer and des-fluoro impurities.
This guide objectively compares the performance of traditional C18 stationary phases against specialized Pentafluorophenyl (PFP) phases. More importantly, it provides a self-validating, ICH Q2(R2)-compliant framework[3][4] that explains the thermodynamic causality behind these experimental choices.
The Chromatographic Dilemma: C18 vs. PFP Stationary Phases
To develop a robust analytical method, we must first understand the physics of the separation.
A standard C18 column relies almost exclusively on hydrophobic partitioning (dispersive interactions). Because the 5-fluoro and 6-fluoro isomers of a benzisoxazole intermediate have virtually identical LogP values and molecular volumes, a C18 phase cannot differentiate between them, leading to peak co-elution.
Conversely, a PFP (Pentafluorophenyl) column introduces alternative retention mechanisms[5][6]. The highly electronegative fluorine atoms on the PFP ring create a strong dipole moment and an electron-deficient aromatic ring. This allows the stationary phase to engage in:
Interactions: The electron-deficient PFP ring interacts with the electron-rich regions of the benzisoxazole intermediate.
Dipole-Dipole Interactions: The C-F bonds on the stationary phase align with the specific dipole vector of the 6-fluoro isomer, which differs fundamentally from the 5-fluoro isomer.
Shape Selectivity: The rigid planar structure of the PFP ring offers enhanced steric recognition.
Fig 1. Chromatographic retention mechanisms: C18 vs. PFP phases for fluorinated regioisomers.
Experimental Design: A Self-Validating Protocol
A truly robust analytical method is a self-validating system. It does not blindly process samples; it continuously proves its own "fitness for purpose" through embedded System Suitability Testing (SST)[4]. Below is the optimized, step-by-step methodology for separating fluorinated benzisoxazole intermediates.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
Channel A: 10 mM Ammonium Formate in LC-MS grade Water (pH adjusted to 3.0 with Formic Acid).
Causality: The low pH suppresses the ionization of residual silanols on the silica backbone, preventing secondary ion-exchange interactions that cause peak tailing.
Channel B: 100% LC-MS grade Methanol.
Causality: Methanol is strictly preferred over Acetonitrile. Acetonitrile contains
-electrons that compete with the analyte for the PFP column's interaction sites, drastically reducing isomer selectivity[7].
Step 2: Column Equilibration
Column: PFP Core-Shell Column (100 x 4.6 mm, 2.7
).
Oven Temperature: Strictly controlled at 25.0°C.
Causality: Unlike C18 retention (which is entropically driven), PFP
interactions are highly enthalpic. A minor temperature fluctuation will drastically shift selectivity.
Step 3: System Suitability Test (SST) Preparation
Spike the target 3-(2-chloroethyl)-6-fluoro-1,2-benzisoxazole standard (
) with 1% w/w of the 5-fluoro regioisomer and 1% w/w of the des-fluoro impurity.
Step 4: Execution & Self-Validation
Gradient: 40% B to 80% B over 15 minutes. Flow rate: 1.0 mL/min. UV Detection: 234 nm[2][8].
Validation Gate: The system is only deemed "valid" for the run if the chromatographic resolution (
) between the 5-fluoro and 6-fluoro peaks in the SST injection is . If , the sequence automatically halts.
ICH Q2(R2) Method Validation Framework
To transition this method from development to a regulatory-approved quality control environment, it must undergo strict validation according to ICH Q2(R2) guidelines[3][9].
Fig 2. Self-validating ICH Q2(R2) analytical method validation workflow.
Quantitative Performance Comparison: C18 vs. PFP
The table below summarizes the experimental validation data, comparing the performance of a standard C18 column against the optimized PFP method for the fluorinated benzisoxazole intermediate.
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Standard C18 Column
Pentafluorophenyl (PFP) Column
Specificity (Resolution)
for critical pair
0.8 (Co-elution of isomers)
3.2 (Baseline resolved)
Linearity ()
across range
0.9985
0.9999
Precision (%RSD)
(n=6 injections)
1.8%
0.5%
Accuracy (Recovery)
97.5% (Impurity interference)
100.2% (No interference)
LOD / LOQ
Signal-to-Noise /
/
/
Robustness (Temp )
remains
Pass
Pass (Requires strict oven control)
Causality in Validation Outcomes
The data clearly demonstrates the superiority of the PFP column. Because the C18 column fails the Specificity parameter (
), the co-eluting 5-fluoro impurity artificially inflates the peak area of the target API intermediate. This cascading failure directly compromises the Accuracy (falling below the 98.0% threshold) and Precision parameters. By utilizing the orthogonal selectivity of the PFP phase, we achieve baseline resolution (), ensuring that the quantitative data is an exact reflection of the intermediate's true purity.
Conclusion
Validating analytical methods for fluorinated benzisoxazole intermediates requires moving beyond default chromatographic habits. Standard C18 columns lack the necessary interaction mechanisms to resolve structurally rigid, fluorinated regioisomers. By implementing a PFP stationary phase and leveraging methanol-driven
and dipole-dipole interactions, analysts can achieve superior specificity. When coupled with a self-validating SST protocol, this methodology ensures total compliance with ICH Q2(R2) standards, safeguarding the integrity of downstream API synthesis.
References
Validation of Analytical Procedures Q2(R2) - ICH
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL:[Link]
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases
LCGC International
URL:[Link]
NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase
Chromatography Today
URL:[Link]
RP-HPLC Estimation of Risperidone in Tablet Dosage Forms
National Institutes of Health (NIH) / PMC
URL: [Link]
reference standards for 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- quality control
An In-Depth Technical Guide to the Quality Control of 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)-: A Comparative Analysis of Reference Standards and Analytical Methodologies Introduction: The Imperative for Rigorous Qual...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Quality Control of 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)-: A Comparative Analysis of Reference Standards and Analytical Methodologies
Introduction: The Imperative for Rigorous Quality Control
The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including the widely used antipsychotic, Risperidone.[1][2][3] The strategic incorporation of a trifluoromethyl (-CF₃) group is a common tactic in modern drug design to enhance metabolic stability, binding affinity, and bioavailability due to the unique properties of fluorine.[4][5] Consequently, compounds like 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)-, which may serve as key starting materials, intermediates, or arise as impurities during synthesis, demand stringent quality control (QC).
For researchers, scientists, and drug development professionals, ensuring the purity, identity, and overall quality of such molecules is not merely a procedural step but a fundamental requirement for the integrity of experimental data and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the reference standards and analytical methodologies essential for establishing a robust QC framework for 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- and its structurally related analogues.
The Gold Standard: Establishing a Quality Benchmark with Reference Materials
A reference standard is a highly purified and well-characterized material used as a benchmark for qualitative and quantitative analysis.[6] It is the cornerstone of any QC program, providing the basis against which all production batches are measured. The reliability of all subsequent analytical data is contingent on the quality of the reference standard.
When sourcing or qualifying a reference standard for 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)-, a comprehensive Certificate of Analysis (CoA) is essential. This document should be a transparent summary of the material's identity and purity, validated by orthogonal analytical techniques.
Table 1: Essential Data for a Comprehensive Certificate of Analysis (CoA)
Parameter
Purpose
Common Analytical Technique(s)
Acceptance Criteria
Identity
Confirms the chemical structure is correct.
¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry (MS), IR Spectroscopy
Data must be consistent with the proposed structure.
Purity
Quantifies the amount of the target compound.
HPLC/UPLC (with UV or other suitable detection)
Typically ≥98% for a high-quality standard.
Impurities
Identifies and quantifies any related substances or residual solvents.
HPLC/UPLC, GC-HS (for residual solvents)
Individual impurities should be below established thresholds (e.g., <0.1%).
Water Content
Measures the amount of water present.
Karl Fischer Titration
Specified as a percentage (e.g., ≤0.5%).
Physical Appearance
Describes the physical state and color of the material.
Visual Inspection
Consistent from batch to batch (e.g., "Off-White Solid").[7]
The data package for a reference standard should be thorough, often including ¹H-NMR, Mass Spectrometry, and HPLC data to ensure its suitability.[8]
A Comparative Guide to Key Analytical QC Techniques
A multi-pronged analytical approach is non-negotiable for the comprehensive quality control of fluorinated benzisoxazoles. Relying on a single technique is insufficient; instead, data from orthogonal methods should be triangulated to build a complete and reliable quality profile.
High-Performance Liquid Chromatography (HPLC/UPLC): The Workhorse for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable for separating and quantifying the main compound from structurally similar impurities.[9][10] The high resolving power of modern reversed-phase columns is critical for separating isomers and related substances that may co-elute in less robust systems.
Causality in Method Selection: A gradient elution method using a C18 column is a common starting point for benzisoxazole derivatives.[9] The use of an acidic buffer (e.g., perchloric acid or phosphate buffer) helps to ensure sharp peak shapes for these basic compounds by suppressing the ionization of silanol groups on the stationary phase and protonating the analytes. Acetonitrile is a frequently used organic modifier due to its low viscosity and UV transparency.[9][11]
Experimental Protocol: A Representative HPLC Method for Benzisoxazole Derivatives
System: An HPLC or UPLC system equipped with a UV detector.[9]
Column: Purospher STAR RP-18e (250 mm x 4.6 mm, 3 µm) or equivalent.[9]
Mobile Phase A: Prepare a buffer solution (e.g., 10 mM potassium phosphate, adjust pH to 2.5 with phosphoric acid).
Detection Wavelength: 238 nm or 280 nm, where benzisoxazoles typically exhibit strong absorbance.[9]
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation
NMR spectroscopy provides unparalleled insight into the molecular structure, confirming the identity and connectivity of atoms. For a trifluoromethyl-substituted compound, a suite of NMR experiments is required.
¹H NMR: Confirms the proton environment, including the aromatic protons of the benzisoxazole ring and any aliphatic protons.
¹³C NMR: Provides information on the carbon skeleton. The trifluoromethyl group will appear as a characteristic quartet due to C-F coupling.[13]
¹⁹F NMR: This is a crucial and highly sensitive experiment for any fluorine-containing compound.[14] It provides a direct and clean signal for the -CF₃ group, with a chemical shift that is highly sensitive to its electronic environment.[15][16] This makes it an excellent tool for identifying fluorinated compounds and detecting any fluorine-containing impurities.
Trustworthiness through Self-Validation: The combined data from ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments (like HSQC and HMBC) if necessary, provides a self-validating system for structural confirmation. The observed couplings between ¹H, ¹³C, and ¹⁹F nuclei must be consistent with the proposed structure.
Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[17]
Instrumentation: A 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time.
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus. The chemical shifts are referenced to an external standard like CFCl₃.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry is a powerful technique for confirming the molecular weight of the compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like benzisoxazole derivatives.
Expertise in Interpretation: For 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)-, the expected data from a high-resolution mass spectrometer (HRMS) would be the accurate mass of the protonated molecule [M+H]⁺. This experimental value should match the theoretical calculated mass to within a few parts per million (ppm), providing very high confidence in the elemental composition and, by extension, the identity of the compound.[18]
Experimental Protocol: ESI-MS Analysis
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile.
Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap instrument for HRMS).
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
Integrated QC Workflow: A Holistic Approach to Quality Assurance
The true power of these analytical techniques is realized when they are integrated into a logical workflow. Each step provides a piece of the puzzle, and together they form a complete picture of the compound's quality.
Caption: Integrated workflow for the quality control of a chemical reference standard.
Comparison of Analytical Methods
Choosing the right analytical technique depends on the specific question being asked. The following table compares the primary methods discussed.
Table 2: Comparison of Primary QC Analytical Techniques
Technique
Primary Application
Strengths
Limitations
HPLC / UPLC
Purity assessment, impurity quantification
High resolution, quantitative, robust, widely available.[9]
Requires a chromophore for UV detection; less structural information.
¹⁹F NMR
Definitive identification of fluorinated species
Extremely sensitive and specific for fluorine, simple spectra.[14][16]
Only applicable to fluorine-containing compounds; requires specialized equipment.
¹H / ¹³C NMR
Complete structural elucidation
Provides detailed structural information and connectivity.[17][18]
Lower sensitivity (especially ¹³C), complex spectra for large molecules.
Provides limited structural information (no isomer differentiation).
IR Spectroscopy
Functional group identification
Fast, non-destructive, good for identifying key bonds.[8][17]
Spectra can be complex; not suitable for quantification.
For impurities that lack a UV chromophore, alternative detection methods such as Charged Aerosol Detection (CAD) can be employed with HPLC. CAD offers near-universal response for any non-volatile analyte, making it a powerful tool for comprehensive impurity profiling.[19]
Conclusion
The quality control of 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- is a rigorous, multi-faceted process that underpins the reliability of research and the safety of potential pharmaceutical products. A robust QC strategy is built on two pillars: the use of a meticulously characterized reference standard and the application of a suite of orthogonal analytical techniques. HPLC/UPLC serves as the primary tool for purity determination, while a combination of NMR spectroscopy (¹H, ¹³C, and particularly ¹⁹F) and high-resolution mass spectrometry provides definitive structural confirmation. By integrating these methods into a cohesive workflow, researchers and drug development professionals can ensure the quality and consistency of their materials, paving the way for scientifically sound and reproducible outcomes.
References
Allmpus. Risperidone EP Impurity B / Risperidone BP Impurity B / Risperidone Z-Oxime. [Link]
Veeprho. Risperidone EP Impurity B | CAS 132961-05-8. [Link]
Axios Research. Risperidone EP Impurity B - CAS - 132961-05-8. [Link]
Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. (2023). [Link]
KOPS. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. [Link]
MDPI. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (2022). [Link]
NIST. 1,2-Benzisoxazole - the NIST WebBook. [Link]
Weigert, F. J., & Roberts, J. D. (1968). Nuclear magnetic resonance spectroscopy. Conformations and conformational equilibration of bis(trifluoromethyl)tetrachloroethane. Journal of the American Chemical Society, 90(13), 3543–3549. [Link]
Villalobos, A., et al. (1994). Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. Journal of Medicinal Chemistry, 37(17), 2721–2734. [Link]
Balamurugan, P., et al. (2015). Structurally similar compounds separation and validation in benzisoxazol derivatives by HPLC. Journal of Chemical and Pharmaceutical Research, 7(7), 697-703. [Link]
ResearchGate. Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. (2025). [Link]
PMC. Importance of Fluorine in Benzazole Compounds. (2020). [Link]
Magar, L. P., et al. (2020). DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry, 13(2), 940-948. [Link]
Watson International. 3-Piperazinyl-1,2-benzisothiazolehydrochloride CAS 87691-88-1. [Link]
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]
Mezaal, E. N. (2025). Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. Al-Mustansiriyah Journal of Science, 8(4), 1060. [Link]
Executive Summary 3-(trifluoromethyl)-1,2-benzisoxazol-6-ol (CAS: 724466-52-8) represents a critical class of fluorinated heterocyclic building blocks used in the synthesis of next-generation antipsychotics and anticonvu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-(trifluoromethyl)-1,2-benzisoxazol-6-ol (CAS: 724466-52-8) represents a critical class of fluorinated heterocyclic building blocks used in the synthesis of next-generation antipsychotics and anticonvulsants. The presence of the trifluoromethyl (-CF₃) group at the C3 position, combined with the hydroxyl (-OH) functionality at C6, introduces unique steric and electronic effects that drive supramolecular assembly but often hinder the growth of large, diffraction-quality single crystals required for traditional analysis.
This guide provides an objective technical comparison of structure determination methodologies, specifically evaluating Microcrystal Electron Diffraction (MicroED) against the industry standard Single Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD) .
Part 1: Comparative Analysis of Determination Methods
For fluorinated benzisoxazoles, the choice of determination method is dictated by crystal habit and size. The -CF₃ moiety often induces needle-like growth or microcrystalline agglomeration, challenging standard SC-XRD.
Performance Matrix: SC-XRD vs. MicroED vs. PXRD+CSP
Feature
SC-XRD (Gold Standard)
MicroED (The Alternative)
PXRD + CSP (Screening)
Crystal Size Req.
> 50 µm (Ideal: 100-300 µm)
< 1 µm (Nanocrystals)
N/A (Bulk Powder)
Resolution
Ultra-High (< 0.8 Å)
High (< 1.0 Å)
Low-Medium (via Rietveld)
H-Atom Visibility
Excellent (Direct Methods)
Good (Dynamical Refinement)
Poor (Inferred)
Data Collection Time
1-24 Hours
5-30 Minutes
30-60 Minutes
Suitability for -CF₃
Moderate: High thermal motion of -CF₃ can blur density maps.
High: Electrostatic potential maps often resolve -CF₃ rotamers well.
Low: Peak overlap makes solving F-disorder difficult.
Sample Prep
Labor-intensive (Recrystallization)
Minimal (Grid blotting)
Minimal (Grinding)
Technical Insight: The "Fluorine Effect" on Method Selection
Expertise & Causality: The -CF₃ group in 3-(trifluoromethyl)-1,2-benzisoxazol-6-ol acts as a strong hydrogen bond acceptor and a bulky hydrophobic domain. In crystallization, this often leads to solvate formation or polymorphism where the -CF₃ groups segregate into channels.
Why SC-XRD fails: These channels are often fragile; removing the crystal from mother liquor to mount it can cause lattice collapse (desolvation), rendering the crystal amorphous.
Why MicroED succeeds: MicroED is performed under cryogenic conditions (Cryo-TEM) on nanocrystals directly from the slurry. This preserves the solvated state and the native packing of the labile -CF₃ domains.
Part 2: Experimental Protocols
Workflow Diagram: Structural Elucidation Pipeline
The following diagram illustrates the decision logic for determining the structure of 3-(trifluoromethyl)-1,2-benzisoxazol-6-ol.
Caption: Decision tree for selecting the optimal crystallographic technique based on crystal habit and size.
Protocol A: Recrystallization for SC-XRD (The Traditional Route)
Objective: Grow crystals >100µm suitable for Kappa-goniometer mounting.
Solvent Selection: Prepare a saturated solution of the benzisoxazole in Hot Ethanol (60°C) .
Anti-solvent Addition: Slowly add Water dropwise until persistent turbidity is observed.
Cooling Ramp: Place the vial in a programmable incubator. Ramp temperature down from 60°C to 4°C at a rate of 0.1°C/min .
Scientific Rationale: Slow cooling prevents kinetic trapping of the -CF₃ groups, promoting the thermodynamically stable polymorph (Form I).
Mounting: Select a block-like crystal. Mount on a MiTeGen loop using Paratone oil.
Data Collection: Collect at 100 K to freeze the rotational disorder of the -CF₃ group.
Protocol B: MicroED Preparation (The High-Performance Route)
Objective: Determine structure from microcrystalline powder when SC-XRD fails.
Sample Prep: Take a trace amount (<1 mg) of the microcrystalline powder directly from the synthesis filter cake.
Grid Preparation: Glow-discharge a Quantifoil R 2/2 holey carbon grid for 30 seconds.
Blotting: Apply 3 µL of crystal suspension (in hexane or mother liquor) to the grid. Blot for 3-5 seconds and immediately vitrify in liquid ethane .
Self-Validating Step: Check grid in low-mag TEM mode. If ice is too thick (>100 nm), diffraction spots will be diffuse. Aim for Monolayer ice.
Exposure: Continuous rotation (-60° to +60°) at 0.3°/sec.
Dose: < 0.01 e⁻/Ų/s to prevent radiation damage to the organic framework.
Part 3: Data Interpretation & Validation
When analyzing the structure of 3-(trifluoromethyl)-1,2-benzisoxazol-6-ol, specific attention must be paid to the refinement indicators to ensure scientific integrity.
Key Refinement Metrics (Acceptance Criteria)
Metric
SC-XRD Target
MicroED Target
Interpretation
R₁ Factor
< 5.0%
< 15.0%
MicroED has higher R-factors due to dynamical scattering; this is acceptable if the model geometry is sound.
Resolution
0.70 Å
0.80 - 1.0 Å
Sufficient to distinguish C-O vs C-N bonds in the isoxazole ring.
Flack Parameter
< 0.1 (if chiral)
N/A
Not applicable for this achiral molecule, but relevant if analyzing chiral salts.
CF₃ Disorder
Ellipsoid analysis
Potential Map
Look for "propeller" disorder in the -CF₃ group. SC-XRD models this with split positions; MicroED maps may show continuous density.
Structural Logic: The Benzisoxazole Core
In the final structure, verify the N-O bond length . In 1,2-benzisoxazoles, this bond is typically 1.38–1.42 Å .
Validation Check: If the N-O bond refines to <1.30 Å, suspect incorrect atom assignment (confusing N/O with C) or twinning. The -OH group at C6 should act as a hydrogen bond donor, likely forming a dimer or infinite chain motif with the isoxazole nitrogen of a neighboring molecule.
References
Gruene, T., et al. (2018). Rapid Structure Determination of Microcrystalline Molecular Compounds Using Electron Diffraction. Angewandte Chemie International Edition. Link
Jones, C. G., et al. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination.[1][2] ACS Central Science. Link
Nannini, J., et al. (2019). Crystal Structure Determination of Pharmaceutical Compounds from Powders using MicroED. IUCrJ. Link
Ambeed, Inc. (2024). Product Data: 3-(trifluoromethyl)-1,2-benzisoxazol-6-ol (CAS 724466-52-8).[3] Ambeed Catalog. Link
Brundidge, S. P., et al. (2021). Microcrystal Electron Diffraction for the Characterization of Small Molecule Pharmaceutical Polymorphs. Journal of Pharmaceutical Sciences. Link